Product packaging for Enalapril Maleate(Cat. No.:CAS No. 76095-16-4)

Enalapril Maleate

Cat. No.: B1663524
CAS No.: 76095-16-4
M. Wt: 492.5 g/mol
InChI Key: OYFJQPXVCSSHAI-QFPUQLAESA-N
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Description

Enalapril maleate is the maleic acid salt of enalapril. It contains one molecule of maleic acid for each molecule of enalapril. Following oral administration, the ethyl ester group of enalapril is hydrolysed to afford the corresponding carboxylic acid, enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor. Enalapril is thus a prodrug for enalaprilat (which, unlike enalapril, is not absorbed by mouth), and its maleate is used in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a prodrug. It contains an enalapril.
This compound is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
See also: Enalapril (salt form of);  Enalaprilat (related);  this compound;  felodipine (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O9 B1663524 Enalapril Maleate CAS No. 76095-16-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OYFJQPXVCSSHAI-QFPUQLAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75847-73-3 (Parent)
Record name Enalapril maleate [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID30896796
Record name Enalapril maleate
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76420-75-2, 76095-16-4
Record name L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate
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Record name (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate
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Record name ENALAPRIL MALEATE
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Foundational & Exploratory

Pharmacodynamics of Enalaprilat in Renal Hypertensive Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the pharmacodynamic effects of enalaprilat, the active metabolite of enalapril, in established rat models of renal hypertension. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and renal pharmacology. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat exerts its therapeutic effects by competitively inhibiting the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] By blocking ACE, enalaprilat prevents the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II. This inhibition leads to reduced plasma levels of Angiotensin II, which in turn causes vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure and renal sodium retention.[1][2]

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibition Pharmacological Intervention cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE_Block Vasoconstriction Systemic Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngII->Aldosterone Enalaprilat Enalaprilat Enalaprilat->ACE_Block Inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase SodiumRetention Na+ & H2O Retention Aldosterone->SodiumRetention SodiumRetention->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.

Experimental Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

The most common model for studying renovascular hypertension is the two-kidney, one-clip (2K1C) Goldblatt model.[3] This model effectively mimics human renovascular hypertension, where stenosis of a renal artery leads to renin-dependent hypertension.[4] The procedure involves placing a clip on one renal artery, which reduces blood flow to that kidney, causing ischemia.[3] This ischemic kidney then increases its secretion of renin, activating the RAAS and leading to a sustained rise in systemic blood pressure.[3][5]

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Analysis A Animal Selection (e.g., Sprague-Dawley Rats) B Baseline Measurement (Blood Pressure, Renal Function) A->B C 2K1C Surgical Procedure (Clip Left Renal Artery) B->C D Hypertension Development (Approx. 4-6 weeks) C->D E Group Allocation (Control vs. Enalaprilat) D->E Model Verified F Drug Administration (e.g., IV, PO) E->F G Pharmacodynamic Monitoring (BP, Blood/Urine Samples) F->G H Terminal Procedures (Tissue Harvesting, Histology) G->H

Caption: Experimental workflow for the 2K1C renal hypertensive rat model.

Pharmacodynamic Effects of Enalaprilat

Enalaprilat administration leads to a significant reduction in mean arterial pressure (MAP) in hypertensive rat models. This antihypertensive effect is accompanied by profound changes in renal hemodynamics. Notably, enalaprilat increases renal blood flow (RBF), primarily by inducing preglomerular vasodilation and thereby reducing renal vascular resistance (RVR).[6][7][8] In some studies, the glomerular filtration rate (GFR) remains largely unchanged despite the drop in systemic pressure.[2][6][7]

Table 1: Quantitative Effects of Enalapril/Enalaprilat on Hemodynamic Parameters

Rat Model Drug & Dose Parameter Control/Baseline Value Treated Value Reference
TGR(mRen2)27 Enalapril Glomerular Capillary Pressure 54 ± 1 mm Hg 50 ± 1 mm Hg [6][7]
TGR(mRen2)27 Enalapril Renal Blood Flow (RBF) 6.5 ± 0.5 mL/min/g 9.0 ± 0.7 mL/min/g [6][7]
2K1C Hypertensive Enalaprilat (IV) Clipped Kidney DTPA Clearance - Reduced by 40% [9]
Hydropenic Normotensive Enalaprilat (low-dose) Renal Vascular Resistance (RVR) 17.8 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g 13.7 ± 1.1 mm Hg·mL⁻¹·min⁻¹·g [8]

| Spontaneously Hypertensive | Enalapril (25 mg/kg/day) | Mean Arterial Pressure (MAP) | 159 ± 5 mm Hg | 114 ± 3 mm Hg |[10] |

TGR(mRen2)27: Transgenic rats harboring the mouse Renin-2 gene; DTPA: Diethylenetriaminepentaacetic acid.

Beyond its hemodynamic effects, long-term treatment with enalapril demonstrates significant renoprotective properties. It effectively reduces albuminuria, a key marker of glomerular injury.[6][7][11] This improvement in renal function is associated with the prevention of glomerulosclerosis.[6][7] The beneficial effects on the kidney are attributed to both the control of systemic hypertension and the suppression of the intrarenal RAAS.[6][7]

Table 2: Effects of Enalapril on Renal Injury Markers

Rat Model Drug & Dose Parameter Control/Untreated Value Treated Value Reference
TGR(mRen2)27 Enalapril Albuminuria 59 ± 6 mg/day 9 ± 2 mg/day [6][7]
5/6 Renal Ablation Enalapril (40 mg/L) Systolic Blood Pressure (SBP) ~150 mm Hg (Vehicle) 124 ± 5 mm Hg [12]
2K1C Hypertensive Enalapril (alone) Albuminuria Significantly increased No significant effect [11]

| 2K1C Hypertensive | Enalapril + Nitrendipine | Albuminuria | Significantly increased | Not significantly different from normotensive controls |[11] |

Experimental Protocols

  • Animal Model : Male Sprague-Dawley or Wistar rats (e.g., 350-400 g) are commonly used.[3]

  • Anesthesia : Rats are anesthetized, typically with an intraperitoneal injection of 10% chloral hydrate (0.3 ml/100 g) or isoflurane.[3][4]

  • Surgical Procedure :

    • A flank or lumbar incision is made to expose the left kidney and its renal artery.[3][5]

    • The renal artery is carefully isolated from the renal vein and surrounding tissues by blunt dissection.[3]

    • A U-shaped silver or titanium clip with a precisely defined internal gap (e.g., 0.23 mm) is placed around the left renal artery to induce stenosis.[3][5] The contralateral (right) kidney is left untouched.

    • The incision is closed in layers. Sham-operated control animals undergo the same procedure without the placement of the clip.[3]

  • Post-Operative Care & Development : Animals are allowed to recover for a period of 4 to 7 weeks, during which hypertension develops. Blood pressure is monitored periodically to confirm the hypertensive state.[5][11]

  • Enalaprilat Administration : For acute studies, enalaprilat is administered intravenously. A typical dose is 30 micrograms/kg.[9]

  • Enalapril Administration : For chronic studies, enalapril is often administered orally, for instance, at a dose of 2.5 mg/kg twice daily via gastric intubation or mixed in drinking water.[10][13]

  • Blood Pressure Measurement : Blood pressure can be measured directly via arterial catheterization or non-invasively using tail-cuff plethysmography.[3][5]

  • Renal Function Assessment : Renal clearance studies using agents like technetium-99m-DTPA are performed to assess GFR and RBF in the clipped and unclipped kidneys.[9] Urine is collected over 24-hour periods to measure albumin or protein excretion rates.[14]

Logical_Relationship A Enalaprilat Administration B ACE Inhibition A->B C Reduced Angiotensin II Levels B->C D Systemic & Glomerular Vasodilation C->D E Reduced Aldosterone Secretion C->E F Lower Systemic & Intraglomerular Pressure D->F E->F contributes to G Reduced Proteinuria & Glomerulosclerosis F->G

Caption: Logical cascade of Enalaprilat's therapeutic effects in renal hypertension.

Conclusion

Enalaprilat effectively lowers blood pressure and confers significant renoprotective effects in rat models of renovascular hypertension. Its primary mechanism involves the inhibition of ACE within the RAAS, leading to favorable hemodynamic changes including reduced systemic and renal vascular resistance. The data consistently show that treatment can ameliorate key markers of renal damage such as albuminuria and glomerulosclerosis. The 2K1C Goldblatt rat model remains a valuable and relevant tool for investigating the pharmacodynamics of ACE inhibitors and developing novel therapies for renovascular hypertension.

References

Enalapril Maleate's Role in Modulating the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril maleate, a potent and widely used angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of hypertension and heart failure. Its therapeutic efficacy is primarily attributed to its modulation of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. This technical guide provides an in-depth analysis of the mechanism of action of enalapril, supported by quantitative data from clinical studies, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The renin-angiotensin-aldosterone system is a complex and interconnected hormonal system that is integral to cardiovascular and renal homeostasis.[1][2] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, congestive heart failure, and chronic kidney disease. This compound, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat.[3][4] Enalaprilat is a highly specific inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the RAAS cascade.[5][6] By inhibiting ACE, enalaprilat effectively disrupts the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][5] This inhibition sets off a cascade of physiological effects that collectively contribute to the lowering of blood pressure and a reduction in cardiac workload.[3][7]

Mechanism of Action of this compound on the RAAS

Enalapril's primary mechanism of action is the competitive inhibition of ACE.[3][4] This inhibition has two major consequences on the RAAS and related systems:

  • Inhibition of Angiotensin II Formation: ACE is responsible for converting angiotensin I to angiotensin II.[3][8] Angiotensin II is a powerful vasoconstrictor that increases blood pressure by narrowing blood vessels.[8] It also stimulates the adrenal cortex to release aldosterone.[8] By blocking the formation of angiotensin II, enalapril leads to vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[3]

  • Potentiation of Bradykinin: ACE is also identical to kininase II, an enzyme that degrades bradykinin.[6] Bradykinin is a potent vasodilator peptide.[9] By inhibiting ACE, enalapril increases the levels of bradykinin, which further contributes to vasodilation and the blood pressure-lowering effect.[3][9]

The net effect of these actions is a decrease in total peripheral resistance, a reduction in aldosterone secretion, and a consequent decrease in sodium and water retention.[5][6]

Quantitative Effects of this compound on RAAS Components and Blood Pressure

Clinical studies have extensively documented the quantitative effects of enalapril on key components of the RAAS and on blood pressure. The following tables summarize findings from a dose-response study in patients with renovascular hypertension.

Mean Blood Pressure (mmHg) Placebo 10 mg Enalapril 20 mg Enalapril 40 mg Enalapril
4 hours post-dose 128.06 ± 4.63115.62 ± 3.85112.50 ± 4.11108.11 ± 4.29
24 hours post-dose 127.09 ± 3.73121.21 ± 3.98118.15 ± 4.15115.20 ± 4.01

Data from a study on patients with renovascular hypertension.[10]

Plasma Renin Activity (ng/mL/h) Placebo 10 mg Enalapril 20 mg Enalapril 40 mg Enalapril
4 hours post-dose 2.31 ± 0.614.80 ± 1.225.10 ± 1.355.35 ± 1.40
24 hours post-dose 1.99 ± 0.642.98 ± 0.853.55 ± 1.014.21 ± 1.15

Data from a study on patients with renovascular hypertension.[10]

Plasma Aldosterone (ng/dL) Placebo 10 mg Enalapril 20 mg Enalapril 40 mg Enalapril
4 hours post-dose 18.35 ± 2.297.83 ± 0.977.50 ± 0.917.15 ± 0.88
24 hours post-dose 20.35 ± 3.2812.50 ± 1.8511.80 ± 1.7511.10 ± 1.65

Data from a study on patients with renovascular hypertension.[10]

A separate study in patients with essential hypertension receiving 20 mg of enalapril daily for 120 days demonstrated a significant and progressive decrease in angiotensin II levels from 12.42 ± 2.15 to 5.45 ± 1.68 pg/ml.[7] This study also observed a significant decrease in plasma norepinephrine levels.[7]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in clinical and preclinical studies to evaluate the effects of enalapril on the RAAS.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

Principle: This method quantifies the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation from endogenous angiotensinogen. The generated angiotensin I is then measured by RIA.

Protocol Overview:

  • Sample Collection and Handling:

    • Collect whole blood in chilled EDTA-containing tubes.

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma frozen at -20°C or lower until analysis.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • To inhibit angiotensin-converting enzyme and angiotensinases, add specific inhibitors such as EDTA and a serine protease inhibitor (e.g., PMSF or DFP).

    • Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.7-6.0).

    • Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours, can be extended for low-renin samples) to allow for the generation of angiotensin I.

    • A parallel sample is kept at 4°C during the incubation period to serve as a blank.

  • Radioimmunoassay for Angiotensin I:

    • Prepare a standard curve using known concentrations of angiotensin I.

    • In assay tubes, combine the plasma incubate (or standard), radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I), and a specific anti-angiotensin I antibody.

    • Incubate the mixture to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

    • Separate the antibody-bound and free angiotensin I using a separation agent such as dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Calculate the concentration of angiotensin I in the plasma samples by comparing their radioactivity to the standard curve.

  • Calculation of PRA:

    • PRA is expressed as the amount of angiotensin I generated per unit of plasma per unit of time (e.g., ng/mL/h).

Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a competitive immunoassay where angiotensin II in the sample competes with a fixed amount of labeled angiotensin II for a limited number of binding sites on a specific antibody.

Protocol Overview:

  • Sample Collection and Preparation:

    • Collect blood in chilled tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin II.

    • Centrifuge immediately at 4°C and store the plasma at -80°C.

    • Prior to the assay, samples may require extraction and purification, often using solid-phase extraction (SPE) cartridges, to remove interfering substances.

  • ELISA Procedure:

    • The wells of a microplate are pre-coated with a capture antibody specific for angiotensin II.

    • Add standards with known concentrations of angiotensin II and the prepared plasma samples to the wells.

    • Add a fixed amount of biotinylated angiotensin II to each well.

    • During incubation, the angiotensin II in the sample and the biotinylated angiotensin II compete for binding to the capture antibody.

    • After incubation and washing, add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated angiotensin II.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration of angiotensin II in the samples by interpolating from the standard curve.

Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly specific and sensitive method involves the chromatographic separation of aldosterone from other plasma components followed by its detection and quantification by mass spectrometry.

Protocol Overview:

  • Sample Preparation:

    • To a plasma sample, add a known amount of a stable isotope-labeled internal standard of aldosterone (e.g., d4-aldosterone).

    • Perform a protein precipitation step, often with a solvent like acetonitrile or methanol, to remove proteins.

    • Extract aldosterone and the internal standard from the supernatant using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).

    • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatograph.

    • Separate aldosterone from other compounds on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol with a modifier like formic acid or ammonium fluoride).

    • The eluent from the LC is introduced into the mass spectrometer.

    • Ionize aldosterone, typically using electrospray ionization (ESI) in negative or positive mode.

    • Select the precursor ion of aldosterone in the first quadrupole (Q1).

    • Fragment the precursor ion in the collision cell (Q2).

    • Select specific product ions in the third quadrupole (Q3) for detection. This process is known as multiple reaction monitoring (MRM).

    • Quantify aldosterone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.

Animal Model: Spontaneously Hypertensive Rat (SHR)

Objective: To evaluate the antihypertensive effect of enalapril in a genetic model of hypertension.

Protocol Overview:

  • Animals:

    • Use male or female Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Enalapril Administration:

    • Begin treatment at an age when hypertension is developing or established (e.g., 6-12 weeks of age).

    • Administer this compound orally, either by gavage or dissolved in the drinking water, at various doses (e.g., 10, 30 mg/kg/day).

    • The control groups (SHR and WKY) receive the vehicle (e.g., water).

  • Blood Pressure Measurement:

    • Measure systolic blood pressure non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study.

    • For continuous and more accurate blood pressure monitoring, implant radiotelemetry transmitters.

  • Tissue and Blood Collection:

    • At the end of the study, anesthetize the animals and collect blood via cardiac puncture into EDTA-containing tubes for RAAS component analysis.

    • Perfuse and collect organs such as the heart, kidneys, and aorta for histological or molecular analysis to assess target organ damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone (from Adrenal Gland) AT1_Receptor->Aldosterone stimulates release Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Inc Enalapril This compound Enalapril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalapril.

Bradykinin_Pathway Kininogen High-Molecular-Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Kallikrein Kallikrein->Bradykinin cleaves ACE_Kininase_II ACE (Kininase II) Bradykinin->ACE_Kininase_II Vasodilation Vasodilation Bradykinin->Vasodilation promotes Inactive_Fragments Inactive Fragments ACE_Kininase_II->Inactive_Fragments degrades Blood_Pressure_Dec Decreased Blood Pressure Vasodilation->Blood_Pressure_Dec Enalapril This compound Enalapril->ACE_Kininase_II inhibits

Caption: The Bradykinin pathway and the effect of Enalapril on ACE (Kininase II).

Experimental_Workflow Start Start: Clinical or Preclinical Study Subject_Selection Subject/Animal Selection (e.g., Hypertensive Patients, SHRs) Start->Subject_Selection Baseline Baseline Measurements (Blood Pressure, Blood Samples for RAAS) Subject_Selection->Baseline Randomization Randomization Baseline->Randomization Enalapril_Group Enalapril Treatment Group (Dose-Response or Fixed Dose) Randomization->Enalapril_Group Treatment Control_Group Control Group (Placebo or Vehicle) Randomization->Control_Group Control Treatment_Period Treatment Period (Acute or Chronic) Enalapril_Group->Treatment_Period Control_Group->Treatment_Period Follow_up Follow-up Measurements (Blood Pressure, Blood Samples) Treatment_Period->Follow_up Data_Analysis Data Analysis (Statistical Comparison of Groups) Follow_up->Data_Analysis Conclusion Conclusion on Enalapril's Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A generalized experimental workflow for evaluating the effects of Enalapril.

Conclusion

This compound is a cornerstone in the management of cardiovascular diseases, primarily through its potent modulation of the renin-angiotensin-aldosterone system. By inhibiting angiotensin-converting enzyme, enalapril effectively reduces the levels of the vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone, while simultaneously potentiating the vasodilator bradykinin. This multifaceted mechanism of action leads to a significant reduction in blood pressure and an improvement in cardiac function. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of ACE inhibitors. The continued investigation into the nuanced effects of enalapril and other RAAS inhibitors will undoubtedly lead to further advancements in the treatment of cardiovascular and renal diseases.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of ACE Inhibition by Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enalapril, a cornerstone in the management of hypertension and heart failure, is a pro-drug that is converted to its active metabolite, enalaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] While its primary mechanism of action via the Renin-Angiotensin-Aldosterone System (RAAS) is well-documented, the full spectrum of its therapeutic effects is attributable to a complex network of downstream signaling pathways. This technical guide provides a comprehensive investigation into these pathways, moving beyond the canonical RAAS blockade to explore the roles of the bradykinin-nitric oxide axis, the counter-regulatory ACE2/Angiotensin-(1-7) system, and various anti-inflammatory and anti-proliferative cascades. This document summarizes key quantitative data, provides detailed experimental protocols for cited research, and utilizes pathway diagrams to elucidate the intricate molecular mechanisms modulated by enalapril.

The Canonical Pathway: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The most well-characterized effect of enalapril is the suppression of the RAAS, a critical regulator of blood pressure and electrolyte balance.[2][4]

1.1 Mechanism of Action

The enzyme renin cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I (Ang I). ACE, a peptidyl dipeptidase, then converts Ang I into the potent vasoconstrictor, Angiotensin II (Ang II).[2][3][5] Ang II exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, sodium and water retention via aldosterone secretion from the adrenal cortex, and stimulation of vascular smooth muscle cell hypertrophy.[1][4]

Enalaprilat competitively inhibits ACE, thereby blocking the formation of Ang II.[1][3] This inhibition leads to a cascade of beneficial hemodynamic effects:

  • Decreased Angiotensin II Levels: Results in reduced vasopressor activity and vasodilation of peripheral vessels.[1][2][5]

  • Decreased Aldosterone Secretion: Leads to reduced sodium and water reabsorption and a mild increase in serum potassium.[2][5][6]

  • Increased Plasma Renin Activity: Occurs due to the removal of the negative feedback loop that Ang II exerts on renin secretion.[1][5]

RAAS_Inhibition Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI converts ACE ACE (Kininase II) AngII Angiotensin II ACE->AngII converts AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Enalapril Enalapril (Enalaprilat) Enalapril->ACE inhibits

Figure 1: Enalapril's inhibition of the canonical RAAS pathway.

1.2 Quantitative Effects on RAAS Components

ParameterOrganism/ModelTreatmentOutcomeReference
Plasma Angiotensin IIMyocardial Infarcted RatEnalapril (8 weeks)Prevented increase in Ang II levels[7][8]
Serum PotassiumHypertensive PatientsEnalapril (up to 48 weeks)Mean increase of ~0.2 mEq/L[2]

The Bradykinin-Nitric Oxide (NO) Axis

A critical secondary mechanism of enalapril's action stems from the fact that ACE is identical to Kininase II, the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide.[2][5][9]

2.1 Bradykinin Potentiation and Downstream Effects

By inhibiting Kininase II, enalapril increases the bioavailability of bradykinin.[5][10][11] Elevated bradykinin levels contribute significantly to the therapeutic effects of enalapril through several mechanisms:

  • Nitric Oxide (NO) Production: Bradykinin binds to its B2 receptor on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS).[12] This leads to increased production of NO, a powerful vasodilator that relaxes vascular smooth muscle.[12][13] Studies have shown that enalapril treatment restores eNOS mRNA levels and increases the release of NO metabolites.[13][14]

  • Prostaglandin Synthesis: The potentiation of bradykinin also augments the production of vasodilatory prostaglandins, such as prostacyclin (PGI2), further contributing to blood pressure reduction.[5][14]

Bradykinin_NO_Pathway cluster_ace ACE ACE (Kininase II) Inactive Inactive Metabolites ACE->Inactive degrades Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R activates Enalapril Enalapril Enalapril->ACE inhibits eNOS eNOS B2R->eNOS stimulates Prostaglandins Prostaglandins (e.g., PGI2) B2R->Prostaglandins stimulates production NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Prostaglandins->Vasodilation

Figure 2: Enalapril's potentiation of the Bradykinin-NO signaling axis.

2.2 Quantitative Effects on the Bradykinin-NO Axis

ParameterOrganism/ModelTreatmentOutcomeReference
Bradykinin-induced WhealHealthy Male Volunteers5 mg Enalapril (oral)Significantly increased skin wheal response to intradermal bradykinin[10][11]
Forearm Blood Flow Response to BradykininHeart Failure PatientsEnalapril (10 mg BID, 5 weeks)Peak vasodilation of 357±67% (vs. 230±46% with losartan)[9][15]
Serum Reactive Nitrite Intermediates (RNI)Hypertensive PatientsEnalaprilIncreased from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL (p < 0.05)[13]
Exhaled NO Release RateNormotensive SubjectsEnalaprilIncreased from 36.9±5.1 pmol/s to 58.3±7.3 pmol/s (p < 0.01)[12]
Aortic eNOS mRNAL-NAME-treated RatsEnalapril (1 mg/kg/day, 2 weeks)Completely restored eNOS mRNA levels[14]

Modulation of the Counter-Regulatory RAAS Axis: ACE2 and Angiotensin-(1-7)

The RAAS is now understood to have a counter-regulatory arm centered on Angiotensin-Converting Enzyme 2 (ACE2).[16][17] This pathway often opposes the actions of the classical ACE/Ang II/AT1R axis.

3.1 The ACE2/Ang-(1-7)/Mas Receptor Pathway

ACE2 is a homolog of ACE that is not inhibited by enalapril.[7] It functions by cleaving Ang II to form the heptapeptide Angiotensin-(1-7) [Ang-(1-7)].[7] Ang-(1-7) is a potent vasodepressor peptide that exerts its effects by binding to the Mas receptor, leading to vasodilation and anti-proliferative effects that counteract Ang II.[16][17][18] ACE2 can also cleave Ang I to form Angiotensin-(1-9), which is then converted by ACE to Ang-(1-7).[7]

In pathological states such as myocardial infarction, ACE2 expression and activity can be downregulated.[7][8] Enalapril treatment has been shown to prevent this downregulation, thereby preserving the protective, counter-regulatory arm of the RAAS.[7][8] This suggests that part of enalapril's benefit in cardiac remodeling is maintaining the balance between the two arms of the RAAS.

Counter_RAAS_Pathway AngI Angiotensin I ACE ACE AngI->ACE ACE2 ACE2 AngI->ACE2 AngII Angiotensin II ACE->AngII Ang1_7 Angiotensin-(1-7) ACE->Ang1_7 (from Ang 1-9) Enalapril Enalapril Enalapril->ACE inhibits AT1R AT1 Receptor AngII->AT1R activates AngII->ACE2 Vasoconstriction Vasoconstriction & Pathological Remodeling AT1R->Vasoconstriction Ang1_9 Angiotensin-(1-9) ACE2->Ang1_9 (from Ang I) ACE2->Ang1_7 (from Ang II) Ang1_9->ACE MasR Mas Receptor Ang1_7->MasR activates Vasodilation Vasodilation & Anti-proliferative Effects MasR->Vasodilation

Figure 3: Enalapril's influence on the counter-regulatory ACE2/Ang-(1-7) axis.

3.2 Quantitative Effects on the Counter-Regulatory RAAS Axis

ParameterOrganism/ModelTreatmentOutcomeReference
Left Ventricular ACE2 Activity & mRNAMyocardial Infarcted RatEnalapril (8 weeks)Prevented the decrease in ACE2 activity and mRNA levels seen post-infarction[7][8]
Plasma ACE2 ActivityMyocardial Infarcted RatEnalapril (8 weeks)Prevented the decrease in plasma ACE2 activity[7][8]
Circulating Ang-(1-9)Myocardial Infarcted RatEnalapril (8 weeks)Prevented the decrease in circulating Ang-(1-9) levels[7][8]
Plasma Ang-(1-7)Myocardial Infarcted RatEnalapril (8 weeks)No significant changes observed[7][8]

Anti-inflammatory and Anti-proliferative Pathways

Beyond its hemodynamic effects, enalapril exerts significant influence on pathways involved in inflammation and cellular proliferation, which are crucial in the pathogenesis of atherosclerosis and end-organ damage.

4.1 Attenuation of Inflammatory Signaling

Enalapril has been demonstrated to reduce systemic and local inflammation through multiple downstream pathways:

  • Adhesion Molecules and Chemokines: Treatment with enalapril significantly decreases plasma levels of circulating adhesion molecules, including E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[19] It also reduces levels of monocyte chemotactic protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to the vascular wall.[19]

  • TLR2/NF-κB Pathway: In chronic heart failure models, enalapril has been shown to inhibit the Toll-like receptor 2 (TLR2)/Nuclear Factor-κB (NF-κB) signaling pathway.[20] This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) and Matrix Metalloproteinase-9 (MMP-9).[20]

4.2 Inhibition of Proliferative Signaling

  • MAPK/ERK Pathway: Ang II is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes vascular smooth muscle cell (VSMC) proliferation and hypertrophy. Studies in spontaneously hypertensive rats have shown that enalapril significantly reduces the levels of key MAPK pathway components MEK1 and phosphorylated ERK (p-42/44 ERK), contributing to the prevention of aortic remodeling.[21]

Anti_Inflammatory_Pathway Enalapril Enalapril AngII_Reduction ↓ Angiotensin II Enalapril->AngII_Reduction Bradykinin_Increase ↑ Bradykinin Enalapril->Bradykinin_Increase TLR2_NFkB TLR2/NF-κB Pathway AngII_Reduction->TLR2_NFkB inhibits MAPK_ERK MAPK/ERK Pathway AngII_Reduction->MAPK_ERK inhibits Inflammatory_Factors ↓ Inflammatory Factors (TNF-α, MMP-9) TLR2_NFkB->Inflammatory_Factors Adhesion_Molecules ↓ Adhesion Molecules (VCAM-1, ICAM-1) TLR2_NFkB->Adhesion_Molecules VSMC_Proliferation ↓ VSMC Proliferation & Remodeling MAPK_ERK->VSMC_Proliferation

Figure 4: Overview of enalapril's anti-inflammatory and anti-proliferative effects.

4.3 Quantitative Effects on Inflammatory and Proliferative Markers

ParameterOrganism/ModelTreatmentOutcomeReference
cVCAM-1Hypertensive PatientsEnalapril (~17 mg/day, 8 weeks)19% decrease (p=0.003)[19]
cICAM-1Hypertensive PatientsEnalapril (~17 mg/day, 8 weeks)15% decrease (p=0.002)[19]
cE-selectinHypertensive PatientsEnalapril (~17 mg/day, 8 weeks)13% decrease (p=0.007)[19]
MCP-1Hypertensive PatientsEnalapril (~17 mg/day, 8 weeks)13% decrease (p<0.001)[19]
TLR2 & NF-κB ProteinCHF Rabbit ModelEnalaprilSignificantly downregulated protein expression[20]
Serum TNF-α & MMP-9CHF Rabbit ModelEnalaprilSignificantly reduced serum levels[20]
MEK1 & p-42/44 ERKHypertensive Rat AortaEnalaprilSignificantly reduced protein levels[21]

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the downstream effects of enalapril.

5.1 Protocol: In Vitro ACE Inhibition Assay

This assay quantifies the ability of a compound like enalaprilat to inhibit ACE activity. A common method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[22][23]

  • Reagent Preparation:

    • ACE Solution: Prepare a working solution of Angiotensin-Converting Enzyme (from rabbit lung) at a concentration of 100 mU/mL in a suitable buffer (e.g., potassium phosphate buffer with 300 µM NaCl, pH 8.3).[24]

    • Substrate Solution: Prepare a solution of HHL at a concentration of 5-8 mM in the same buffer.[23]

    • Inhibitor Solution: Prepare serial dilutions of the test inhibitor (e.g., enalaprilat) to determine the IC50 value.

    • Stop Solution: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure:

    • Pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 30 µL of the ACE solution for 10 minutes at 37°C.[23]

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the mixture for 30-60 minutes at 37°C.[23]

    • Stop the reaction by adding 62.5-200 µL of 1 M HCl.[23][25]

    • Extract the hippuric acid formed with 375-1500 µL of ethyl acetate.[23][25]

    • Centrifuge to separate the phases.

    • Transfer the ethyl acetate (top layer) to a new tube and evaporate to dryness.

    • Re-dissolve the dried hippuric acid in deionized water or buffer.

    • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[23][25]

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ACE_Assay_Workflow Start Start Preincubation 1. Pre-incubation (ACE + Enalaprilat) 10 min @ 37°C Start->Preincubation Reaction 2. Reaction Initiation (Add HHL Substrate) 30-60 min @ 37°C Preincubation->Reaction Stop 3. Stop Reaction (Add 1M HCl) Reaction->Stop Extract 4. Extraction (Add Ethyl Acetate) Stop->Extract Centrifuge 5. Centrifugation (Phase Separation) Extract->Centrifuge Evaporate 6. Evaporation & Reconstitution Centrifuge->Evaporate Measure 7. Measurement (Absorbance at 228 nm) Evaporate->Measure End End (Calculate IC50) Measure->End

Figure 5: General experimental workflow for an in vitro ACE inhibition assay.

5.2 Protocol: Western Blotting for Signaling Protein Expression

This protocol is used to detect and quantify specific proteins (e.g., TLR2, NF-κB, p-ERK) in tissue homogenates.

  • Protein Extraction: Homogenize tissue samples (e.g., heart, aorta) in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-TLR2) diluted in blocking buffer.

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The clinical efficacy of enalapril extends far beyond its primary function as an inhibitor of the RAAS. Its pleiotropic effects are a result of modulating a complex and interconnected web of signaling pathways. By potentiating the bradykinin-nitric oxide axis, enalapril enhances vasodilation and endothelial function. By preserving the counter-regulatory ACE2/Ang-(1-7) pathway, it helps to maintain a crucial balance against the deleterious effects of Angiotensin II, particularly in the context of cardiac remodeling. Furthermore, its ability to attenuate key inflammatory and proliferative signaling cascades, such as the TLR2/NF-κB and MAPK/ERK pathways, provides a molecular basis for its vasculo-protective and anti-atherogenic properties. A thorough understanding of these downstream mechanisms is paramount for researchers and clinicians seeking to optimize cardiovascular therapies and develop next-generation drugs targeting these intricate pathways.

References

Enalapril Maleate's Effect on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Issued: November 6, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic effects are primarily attributed to the suppression of the renin-angiotensin-aldosterone system (RAAS).[2][3] However, a significant body of evidence reveals that enalapril's benefits extend to the vascular endothelium, specifically by enhancing the activity of endothelial nitric oxide synthase (eNOS) and increasing the bioavailability of nitric oxide (NO). This document provides an in-depth technical analysis of the molecular mechanisms, signaling pathways, and experimental evidence detailing the effects of enalapril on eNOS activity. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual Impact on eNOS

Enalapril is a prodrug, hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3] Enalaprilat competitively inhibits ACE, an enzyme that plays a dual role in vascular homeostasis: it converts angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin.[4][5] Enalapril's effect on eNOS activity is mediated through two primary, interconnected pathways resulting from this inhibition.

  • Bradykinin Potentiation: By inhibiting the degradation of bradykinin, enalapril increases its local concentration.[3] Bradykinin binds to B2 receptors on endothelial cells, initiating a signaling cascade that is a potent activator of eNOS.[6][7] This activation often involves the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation of eNOS at serine residue 1177, significantly enhancing its enzymatic activity.[8]

  • Angiotensin II Reduction: Enalapril decreases the production of angiotensin II.[5] Angiotensin II, through its AT1 receptor, promotes oxidative stress by activating NADPH oxidase, which generates superoxide anions. Superoxide rapidly scavenges NO, reducing its bioavailability, and can also uncouple eNOS, causing it to produce more superoxide instead of NO.[9] By reducing angiotensin II levels, enalapril mitigates this oxidative stress, thereby preserving NO and maintaining normal eNOS function.[10]

Visualized Signaling Pathway

The following diagram illustrates the dual mechanisms by which enalapril enhances eNOS activity and NO production.

Enalapril_eNOS_Pathway cluster_eNOS eNOS Catalysis ACE ACE AngI Angiotensin I Enalapril Enalapril Enalapril->ACE Inhibits AngII Angiotensin II AngI->AngII Converts AT1R AT1 Receptor AngII->AT1R Activates Bradykinin Bradykinin Bradykinin->ACE Degrades B2R B2 Receptor Bradykinin->B2R Activates OxStress Oxidative Stress (NADPH Oxidase) AT1R->OxStress Induces Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Causes PI3K_Akt PI3K/Akt Pathway B2R->PI3K_Akt Activates eNOS_inactive eNOS PI3K_Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Active) NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arg L-Arginine Vasodilation Vasodilation NO->Vasodilation Promotes OxStress->NO Scavenges

Caption: Enalapril's dual mechanism on eNOS activity.

Quantitative Data from Preclinical and Clinical Studies

The effect of enalapril on eNOS activity and NO bioavailability has been quantified across various models. The tables below summarize key findings.

Table 1: Effect of Enalapril on NO Metabolites and eNOS Expression
Study Model & ReferenceEnalapril DosageDurationParameter MeasuredBaseline/Control ValuePost-Enalapril ValuePercent ChangeP-Value
Hypertensive Patients[11][12]5-10 mg/dayN/ASerum Reactive Nitrite Intermediates (RNI)164.5 ± 20.2 nmol/mL266.9 ± 47.3 nmol/mL+62.2%< 0.05
Normotensive Subjects[13][14]5 mg (single dose)4 hoursExhaled NO Release Rate36.9 ± 5.1 pmol/s58.3 ± 7.3 pmol/s+58.0%< 0.01
Migraine Patients[15][16]10 mg/day2 monthsSerum Total Nitrite(vs. Placebo)(Significant Increase)N/A< 0.001
L-NAME Treated Rats[17]1 mg/kg/day2 weeksAortic eNOS mRNADecreased vs. ControlRestored to Control LevelsN/AN/A
Aged Rats[18]N/A3 monthsTibialis Anterior eNOS Protein(vs. Placebo)IncreasedN/AN/A
Table 2: Effect of Enalapril on Endothelial Function (Functional Outcomes)
Study Model & ReferenceEnalapril DosageDurationParameter MeasuredControl/Placebo ValueEnalapril-Treated ValueFindingP-Value
Migraine Patients[15][16]10 mg/day2 monthsFlow-Mediated Dilation (FMD)No significant changeSignificant IncreaseEnalapril improves FMD0.002
Hypertensive Patients[19]N/A> 1 yearFlow-Mediated Dilation (FMD)13.5% (Normotensive Controls)7.9%Did not normalize FMD< 0.01
L-NAME Treated Rats[17]1 mg/kg/day2 weeksAcetylcholine-induced Relaxation52% reduction vs. ControlConsistent RecoveryEnalapril restores relaxationN/A
Aging Rats[10]20 mg/kg30-55 daysEndothelium-dependent RelaxationImpairedRestoredEnalapril restores relaxationN/A

Note: Some studies report qualitative changes (e.g., "restored," "increased") without providing specific numerical values for comparison.

Detailed Experimental Protocols

Methodologies from key studies are outlined below to provide context for the presented data and facilitate experimental replication.

Protocol: eNOS Gene Expression in L-NAME-Treated Rats[17]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Hypertension: N(omega)-nitro-L-arginine methyl ester (L-NAME) administered in drinking water for 8 weeks to inhibit NOS and induce hypertension. Age-matched rats served as controls.

  • Drug Administration: In the final 2 weeks of the study, a subset of L-NAME-treated rats received enalapril at a dose of 1 mg/kg/day.

  • Tissue Collection: After 8 weeks, rats were euthanized, and the aortic tissue was excised.

  • eNOS mRNA Quantification: Total RNA was extracted from the aortic tissue. Reverse transcription was performed to synthesize cDNA. The relative expression of eNOS mRNA was quantified using a polymerase chain reaction (PCR)-based method, with results normalized to a housekeeping gene.

  • Functional Assay: Endothelium-dependent relaxation was assessed on norepinephrine-precontracted aortic rings in response to cumulative concentrations of acetylcholine (ACh, from 10⁻¹⁰ to 10⁻⁴ M).

Protocol: Nitric Oxide Metabolite Measurement in Hypertensive Patients[11][12]
  • Study Population: 25 consecutive patients diagnosed with essential hypertension.

  • Study Design: Pre- and post-treatment analysis.

  • Intervention: Patients were treated with enalapril (dosages varied based on clinical need).

  • Sample Collection: Blood samples were collected from each patient before the initiation of enalapril therapy and again after a stable therapeutic effect was achieved. Serum was separated for analysis.

  • Biochemical Analysis:

    • Reactive Nitrite Intermediates (RNI): Serum levels of nitrites (NO₂⁻), stable end-products of NO metabolism, were measured using the Griess reaction. This colorimetric assay involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite in an acidic medium to form a colored azo compound, quantifiable by spectrophotometry at 540 nm.

    • Citrulline Measurement: Serum citrulline, a co-product of the eNOS reaction, was also measured.

Visualized Experimental Workflow

The diagram below outlines a typical workflow for a randomized, placebo-controlled clinical trial investigating enalapril's effect on endothelial function.

Clinical_Trial_Workflow Recruitment Patient Recruitment (e.g., Migraine Sufferers) Screening Inclusion/Exclusion Criteria Informed Consent Recruitment->Screening Baseline Baseline Measurements - Flow-Mediated Dilation (FMD) - Serum Nitrite/Nitrate - Blood Pressure Screening->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization GroupA Group A: Enalapril (e.g., 10 mg/day) Randomization->GroupA Arm 1 GroupB Group B: Placebo Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 2 Months) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Measurements - FMD - Serum Nitrite/Nitrate - Blood Pressure Treatment->FollowUp Analysis Data Unblinding & Statistical Analysis FollowUp->Analysis Results Results & Conclusion Analysis->Results

Caption: Workflow of a randomized controlled trial.

Discussion and Conclusion

While many studies show a positive effect, some nuances exist. For instance, long-term enalapril treatment in hypertensive patients did not fully normalize endothelial function as measured by FMD when compared to healthy controls, suggesting that established hypertension may involve vascular remodeling not entirely reversible by ACE inhibition alone.[19] Furthermore, the acute increase in exhaled NO was observed in normotensive but not hypertensive subjects in one study, indicating that the response may be blunted in the setting of established endothelial dysfunction.[13][14]

References

A Technical Guide to the Prodrug Activation of Enalapril Maleate in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as an inactive prodrug, enalapril maleate, which requires metabolic activation to exert its therapeutic effect.[3][4][5] This activation process, primarily occurring in the liver, involves the hydrolysis of the ethyl ester moiety to form the pharmacologically active diacid metabolite, enalaprilat.[1][2][3][5] Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II.[3][4][5] Understanding the specifics of this bioactivation, particularly within the context of liver microsomes, is critical for drug development, pharmacokinetic modeling, and predicting potential drug-drug interactions.

Mechanism of Activation: The Role of Carboxylesterase 1 (CES1)

The bioactivation of enalapril is not mediated by the cytochrome P450 system but by hepatic hydrolases.[2] The primary enzyme responsible for the de-esterification of enalapril to enalaprilat is human carboxylesterase 1 (CES1) , a major serine esterase found in the liver.[1][6][7] Studies using recombinant human enzymes have confirmed that enalapril is readily hydrolyzed by CES1, while the related enzyme CES2 shows no significant activity towards this substrate.[7] This enzymatic conversion is the rate-limiting step for the formation of the active drug and is crucial for its pharmacological impact.[6] Genetic variations in the CES1 gene have been shown to alter the catalytic activity of the enzyme, potentially affecting the metabolism of enalapril and influencing patient response.[6]

G cluster_liver Liver Microsome cluster_raas RAAS Pathway cluster_effect Physiological Effect Ena This compound (Prodrug) CES1 Carboxylesterase 1 (CES1) Ena->CES1 Hydrolysis Ena_lat Enalaprilat (Active Metabolite) ACE ACE Ena_lat->ACE Inhibition CES1->Ena_lat AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE Vaso Vasoconstriction AngII->Vaso BP Blood Pressure Vaso->BP Increases G prep 1. Reagent Preparation (Buffer, HLM, NADPH, Enalapril) pre_inc 2. Pre-incubation (HLM + Buffer at 37°C) prep->pre_inc initiate 3. Reaction Initiation (Add NADPH & Enalapril) pre_inc->initiate incubate 4. Incubation & Sampling (Timed Aliquots) initiate->incubate terminate 5. Reaction Termination (Add Cold Acetonitrile + IS) incubate->terminate centrifuge 6. Protein Precipitation (Centrifugation) terminate->centrifuge collect 7. Supernatant Collection centrifuge->collect analyze 8. LC-MS/MS Analysis (Quantify Enalaprilat) collect->analyze data 9. Data Analysis (Calculate Formation Rate) analyze->data

References

The Influence of Genetic Polymorphisms on the Antihypertensive Efficacy of Enalapril Maleate: A Pharmacogenomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its therapeutic action is primarily mediated by the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II and a subsequent decrease in blood pressure.[1][2][3] However, significant inter-individual variability in the antihypertensive response to enalapril is a well-documented clinical challenge. Emerging evidence strongly suggests that genetic polymorphisms, particularly within the RAAS pathway and other related biological systems, play a crucial role in modulating this response.[4][5] This technical guide provides a comprehensive overview of the current understanding of how genetic variations influence the efficacy of enalapril, presenting key data, experimental methodologies, and visual representations of the underlying biological and logical frameworks.

Core Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] Enalapril itself is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][3][6] Enalaprilat then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2] This reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent lowering of blood pressure.[1][3]

RAAS_Pathway cluster_legend Legend Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE ACE->Angiotensin_I catalyzes Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat hydrolysis Enalaprilat->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure CES1 Carboxylesterase 1 (CES1) (in Liver) CES1->Enalapril metabolizes Prodrug Prodrug Active_Metabolite Active Metabolite Physiological_Effect Physiological Effect Outcome Clinical Outcome Enzyme Enzyme Substrate Substrate/Peptide Experimental_Workflow Patient_Recruitment Patient Recruitment (Essential Hypertension) Washout Washout Period Patient_Recruitment->Washout DNA_Extraction DNA Extraction (Blood Sample) Patient_Recruitment->DNA_Extraction Baseline_BP Baseline Blood Pressure Measurement Washout->Baseline_BP Enalapril_Admin Enalapril Administration (Standardized Dose) Baseline_BP->Enalapril_Admin Data_Analysis Statistical Analysis (Regression, ANOVA) Baseline_BP->Data_Analysis Follow_up_BP Follow-up Blood Pressure Measurement Enalapril_Admin->Follow_up_BP Follow_up_BP->Data_Analysis Genotyping Genotyping (e.g., MassArray, PCR) DNA_Extraction->Genotyping Genotyping->Data_Analysis Results Association between Genotype and BP Response Data_Analysis->Results Logical_Relationship Genotype Genetic Polymorphism (e.g., ACE I/D, NR3C2 rs5522) Protein_Function Altered Protein Function or Expression (e.g., ACE activity, Receptor sensitivity) Genotype->Protein_Function Drug_Interaction Modified Drug-Target Interaction or Metabolism (e.g., Enalaprilat binding, Prodrug activation) Protein_Function->Drug_Interaction Physiological_Response Altered Physiological Response to Enalapril (e.g., Angiotensin II levels, Vasodilation) Drug_Interaction->Physiological_Response Clinical_Outcome Variable Antihypertensive Response (Phenotype) (e.g., BP reduction) Physiological_Response->Clinical_Outcome

References

Molecular Docking of Enalaprilat with Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of enalaprilat with its pharmacological target, the angiotensin-converting enzyme (ACE). Enalaprilat, the active metabolite of the prodrug enalapril, is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the molecular interactions between enalaprilat and ACE is crucial for the rational design of novel and more effective antihypertensive drugs.

Introduction to Enalaprilat and Angiotensin-Converting Enzyme

Enalapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active form, enalaprilat.[1][2] Enalaprilat exerts its therapeutic effect by competitively inhibiting ACE, a zinc-dependent metalloprotease.[3][4] ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5][6] By blocking this conversion, enalaprilat leads to vasodilation and a reduction in blood pressure.[5][6]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, enalaprilat within the active site of ACE.[7][8] These studies provide valuable insights into the binding affinity, key intermolecular interactions, and the overall stability of the protein-ligand complex.

Experimental Protocols

A typical molecular docking workflow for studying the interaction of enalaprilat with ACE involves several key steps, from data retrieval and preparation to the docking simulation and analysis of results. The following protocol is a synthesis of methodologies reported in various studies.

Software and Resource Requirements
  • Molecular Graphics and Viewing Software: PyMOL, Chimera, or similar.

  • Molecular Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), or similar.[9][10]

  • Protein Data Bank (PDB): Access to the PDB for retrieving the crystal structure of the ACE-enalaprilat complex.

Preparation of the Receptor (Angiotensin-Converting Enzyme)
  • Structure Retrieval: The three-dimensional crystal structure of the human angiotensin-converting enzyme in complex with enalaprilat can be obtained from the Protein Data Bank. A commonly used entry is PDB ID: 1UZE, which has a resolution of 1.82 Å.[2][11][12]

  • Protein Preparation:

    • The downloaded PDB file is loaded into a molecular modeling software.

    • All water molecules and any co-crystallized ligands other than the enalaprilat molecule of interest are typically removed.[13]

    • Missing hydrogen atoms are added to the protein structure.

    • The protein is checked for any missing residues or atoms, which are then repaired.

    • Charges are assigned to the protein atoms.

Preparation of the Ligand (Enalaprilat)
  • Ligand Extraction and Preparation: The enalaprilat molecule is extracted from the PDB file of the complex.

  • Energy Minimization: The 3D structure of enalaprilat is energy-minimized using a suitable force field to obtain a stable conformation.

  • Charge and Torsion Angle Assignment: Appropriate atomic charges and rotatable bonds (torsions) are defined for the ligand.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of ACE. This box encompasses the region where enalaprilat is known to bind, ensuring that the docking search is focused on the relevant area. The dimensions and center of the grid box are crucial parameters.

  • Docking Algorithm: The chosen docking software's algorithm is used to explore the conformational space of the ligand within the defined grid box. For example, in AutoDock Vina, a Lamarckian genetic algorithm is commonly employed.[10]

  • Scoring Function: The docking program utilizes a scoring function to estimate the binding affinity of each generated pose. The poses are then ranked based on their scores, with lower energy values typically indicating more favorable binding.[14]

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is performed. This often involves re-docking the co-crystallized ligand (enalaprilat) back into the active site of the receptor.[11] The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15][16] One study reported a validation RMSD of 0.032 Å for re-docking enalaprilat into ACE.[15]

Analysis of Docking Results

The final docked poses are analyzed to understand the binding mode of enalaprilat. This includes identifying:

  • Key Intermolecular Interactions: Hydrogen bonds, hydrophobic interactions, and ionic interactions between enalaprilat and the amino acid residues of the ACE active site are examined.

  • Binding Affinity: The predicted binding energy provides a quantitative measure of the binding strength.

  • Conformation: The three-dimensional arrangement of the ligand in the active site is visualized and studied.

Quantitative Data from Enalaprilat-ACE Docking Studies

The following tables summarize key quantitative data obtained from experimental and computational studies of the enalaprilat-ACE interaction.

ParameterValueReference(s)
Binding Affinity (Ki) ~ 0.1 nM[1]
Binding Energy (Docking) -7.0 kcal/mol[14]
RMSD (Re-docking Validation) 0.032 Å[15]
RMSD (MD Simulation) 0.76 ± 0.04 Å[3]

Table 1: Quantitative Binding and Simulation Data for Enalaprilat with ACE.

Interacting ResidueType of Interaction
Gln281Hydrogen Bond
His353Hydrogen Bond, Hydrophobic
Ala354Hydrogen Bond
His383Hydrogen Bond
Glu384Hydrogen Bond
Lys511Hydrogen Bond
His513Hydrogen Bond
Tyr520Hydrogen Bond, Hydrophobic
Tyr523Hydrogen Bond
Zn²⁺Metal Coordination

Table 2: Key Amino Acid Residues in the ACE Active Site Interacting with Enalaprilat. [17][18]

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE ACE Renin Renin Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Caption: Inhibition of ACE by enalaprilat within the RAAS pathway.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis PDB Retrieve ACE-Enalaprilat Complex (PDB: 1UZE) PrepReceptor Prepare Receptor (ACE) PDB->PrepReceptor PrepLigand Prepare Ligand (Enalaprilat) PDB->PrepLigand Grid Define Grid Box PrepReceptor->Grid PrepLigand->Grid Docking Perform Docking Grid->Docking Validation Validate Protocol (Re-docking & RMSD) Docking->Validation Analyze Analyze Results Validation->Analyze Interactions Identify Key Interactions Analyze->Interactions BindingEnergy Determine Binding Energy Analyze->BindingEnergy

Caption: A generalized workflow for molecular docking studies.

Enalaprilat Interaction with ACE Active Site

ACE_Interaction cluster_residues Key Interacting Residues ACE_ActiveSite ACE Active Site Enalaprilat Enalaprilat Gln281 Gln281 Enalaprilat->Gln281 H-Bond His353 His353 Enalaprilat->His353 H-Bond Glu384 Glu384 Enalaprilat->Glu384 H-Bond Lys511 Lys511 Enalaprilat->Lys511 H-Bond His513 His513 Enalaprilat->His513 H-Bond Tyr520 Tyr520 Enalaprilat->Tyr520 Hydrophobic Tyr523 Tyr523 Enalaprilat->Tyr523 H-Bond Zn Zn²⁺ Enalaprilat->Zn Coordination

Caption: Key interactions between enalaprilat and ACE active site residues.

Conclusion

Molecular docking studies of enalaprilat with angiotensin-converting enzyme provide a detailed picture of the molecular recognition process. The data and protocols presented in this guide highlight the critical interactions, particularly the coordination with the zinc ion and hydrogen bonding with key residues, that are responsible for the potent inhibitory activity of enalaprilat. This information is invaluable for the structure-based design of new ACE inhibitors with improved efficacy and selectivity, ultimately contributing to the development of better treatments for hypertension and related cardiovascular diseases.

References

Enalapril Maleate's Influence on Bradykinin Levels and its Physiological Consequences: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between enalapril maleate, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and bradykinin, a potent vasoactive peptide. Enalapril's therapeutic efficacy in managing hypertension and heart failure is intrinsically linked to its modulation of the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system, leading to significant alterations in bradykinin levels and subsequent physiological responses. This document delves into the core mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Enalapril and the Dual Modulation of Vasoactive Peptides

This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), also known as kininase II. This enzyme plays a crucial dual role in cardiovascular regulation:

  • Conversion of Angiotensin I to Angiotensin II: ACE is a key component of the RAAS, responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the release of aldosterone, which promotes sodium and water retention.

  • Degradation of Bradykinin: ACE is also the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator, into inactive peptide fragments.

By inhibiting ACE, enalaprilat simultaneously reduces the production of angiotensin II and inhibits the degradation of bradykinin. This dual action leads to a decrease in vasoconstriction and an increase in vasodilation, contributing to the overall antihypertensive effect of the drug. The affinity of ACE for bradykinin is reportedly higher than for angiotensin I, suggesting that ACE inhibitors may be more effective at preventing bradykinin degradation than at blocking angiotensin II production.[1]

Quantitative Impact of Enalapril on Bradykinin Levels

While the qualitative effect of enalapril on bradykinin is well-established, obtaining precise quantitative data on the changes in endogenous bradykinin concentrations in human plasma or urine following enalapril administration from clinical trials is challenging due to the peptide's short half-life and methodological difficulties in measurement. However, studies have successfully quantified the impact of enalapril on the stability of bradykinin in plasma.

Table 1: Effect of Enalapril on the Half-Life of Bradykinin in Human Plasma

ParameterConditionValueFold IncreaseReference
Bradykinin Half-lifeNormal Plasma (in vitro)34 seconds-[2]
Bradykinin Half-lifeNormal Plasma + Enalaprilat (130 nM, in vitro)7.1 minutes~12-fold[2]
Bradykinin Half-lifePlasma from healthy volunteers (before enalapril)39.5 seconds-[2]
Bradykinin Half-lifePlasma from healthy volunteers (after 2 oral doses of 10 mg this compound)~189.6 seconds~4.8-fold[2]

Note: The in vivo half-life increase was observed 24 hours after the last dose.

It is important to note that some studies in specific patient populations, such as those with low-renin essential hypertension, have not found significant changes in blood or urinary levels of bradykinin or its metabolite, des-Arg9-bradykinin, after treatment with enalapril.[1] This suggests that the systemic changes in bradykinin levels may not always be pronounced and that local tissue concentrations of bradykinin may play a more significant role in the physiological effects of ACE inhibitors.

Physiological Consequences of Elevated Bradykinin Levels

The accumulation of bradykinin due to ACE inhibition by enalapril leads to a cascade of physiological effects, some of which are therapeutically beneficial, while others manifest as adverse drug reactions.

Therapeutic Consequences

The cardioprotective effects of ACE inhibitors are, to a significant extent, attributed to the actions of bradykinin.[3] Bradykinin binds to its B2 receptors on endothelial cells, stimulating the release of several vasodilatory substances:

  • Nitric Oxide (NO): A potent vasodilator that relaxes vascular smooth muscle.

  • Prostacyclin (PGI2): A prostaglandin that also induces vasodilation and inhibits platelet aggregation.

  • Endothelium-Derived Hyperpolarizing Factor (EDHF): Causes hyperpolarization of smooth muscle cells, leading to relaxation.

These bradykinin-mediated effects contribute to:

  • Lowering of Blood Pressure: Vasodilation reduces peripheral vascular resistance.

  • Antihypertensive Effects: Attenuation of the pressor effects of the sympathetic nervous system.

  • Anti-hypertrophic and Anti-atherosclerotic Effects: Beneficial effects on the structure of the heart and blood vessels.

Adverse Consequences

The same mechanism that provides therapeutic benefits can also lead to undesirable side effects:

  • Angioedema: A potentially life-threatening swelling of the face, lips, tongue, and airways. Increased bradykinin levels lead to increased vascular permeability, causing fluid to leak into the surrounding tissues. This is a rare but serious side effect of all ACE inhibitors.

  • Dry Cough: A persistent, non-productive cough is a common side effect. The accumulation of bradykinin in the lungs is thought to sensitize sensory nerve fibers, leading to the cough reflex. One study noted that plasma bradykinin tended to increase following daytime administration of enalapril, which was associated with cough in some patients, a phenomenon not observed with nighttime administration.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Enalapril's Effect on Bradykinin

The following diagram illustrates the central role of ACE in both the renin-angiotensin and kallikrein-kinin systems and how enalapril's inhibition of ACE leads to increased bradykinin levels.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinI Bradykinin Bradykinin ACE->Bradykinin HighMWKininogen High Molecular Weight Kininogen HighMWKininogen->Bradykinin cleaves InactivePeptides Inactive Peptides Bradykinin->InactivePeptides degrades Vasodilation Vasodilation Increased Permeability Bradykinin->Vasodilation Kallikrein Kallikrein Kallikrein->HighMWKininogen Enalapril Enalapril (Enalaprilat) Enalapril->ACE inhibits

Caption: Mechanism of enalapril action on the RAAS and bradykinin.

Experimental Workflow for Bradykinin Measurement

The accurate quantification of bradykinin in biological samples is critical for research in this area. The following diagram outlines a general workflow for measuring bradykinin levels in plasma.

start Start collection Blood Collection (with protease inhibitors) start->collection centrifugation Centrifugation collection->centrifugation extraction Plasma Extraction & Sample Preparation centrifugation->extraction eia Enzyme Immunoassay (EIA) extraction->eia Method A lcms Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) extraction->lcms Method B quantification Quantification of Bradykinin Levels eia->quantification lcms->quantification end End quantification->end

Caption: General workflow for plasma bradykinin measurement.

Detailed Experimental Protocols

Measurement of Bradykinin by Enzyme Immunoassay (EIA)

Principle: This is a competitive immunoassay where bradykinin in the sample competes with a labeled bradykinin (e.g., biotinylated) for binding to a limited number of anti-bradykinin antibody sites. The amount of labeled bradykinin bound is inversely proportional to the concentration of bradykinin in the sample.

Materials:

  • 96-well microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Bradykinin standard

  • Biotinylated bradykinin

  • Polyclonal anti-bradykinin antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Wash buffer

  • Assay buffer

  • Microplate reader

Protocol:

  • Sample Collection: Collect whole blood in tubes containing EDTA and protease inhibitors to prevent ex vivo bradykinin formation.

  • Plasma Preparation: Centrifuge the blood sample to separate the plasma.

  • Standard Curve Preparation: Prepare a serial dilution of the bradykinin standard in assay buffer.

  • Assay Procedure: a. Add standards and samples to the wells of the microplate. b. Add biotinylated bradykinin to each well. c. Add the anti-bradykinin antibody to each well. d. Incubate the plate, then wash the wells. e. Add streptavidin-HRP conjugate to each well. f. Incubate and wash the wells again. g. Add TMB substrate and incubate until a color develops. h. Add the stop solution to stop the reaction.

  • Data Analysis: a. Read the absorbance of each well at the appropriate wavelength. b. Generate a standard curve by plotting the absorbance versus the concentration of the bradykinin standards. c. Determine the concentration of bradykinin in the samples by interpolating their absorbance values on the standard curve.

Measurement of Bradykinin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately identify and quantify bradykinin in complex biological matrices.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Internal standard (e.g., stable isotope-labeled bradykinin)

  • Solid-phase extraction (SPE) cartridges

  • Reagents for sample preparation (e.g., protein precipitation agents, buffers)

Protocol:

  • Sample Collection and Plasma Preparation: As described for the EIA method.

  • Sample Preparation: a. Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample to remove large proteins. b. Solid-Phase Extraction (SPE): i. Condition the SPE cartridge with methanol and then water. ii. Load the supernatant from the protein precipitation step onto the cartridge. iii. Wash the cartridge to remove interfering substances. iv. Elute the bradykinin from the cartridge with an appropriate solvent. c. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate bradykinin from other components on the analytical column using a gradient elution program. c. Detect and quantify bradykinin using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for bradykinin and the internal standard.

  • Data Analysis: a. Generate a calibration curve by analyzing standards of known bradykinin concentrations. b. Calculate the concentration of bradykinin in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound exerts its therapeutic effects by inhibiting ACE, which leads to a reduction in angiotensin II and an accumulation of bradykinin. This increase in bradykinin contributes significantly to the antihypertensive and cardioprotective actions of the drug. However, it is also the primary driver of adverse effects such as angioedema and cough. The quantitative analysis of bradykinin levels remains a complex but crucial area of research for understanding the full spectrum of ACE inhibitor activity and for the development of safer and more effective cardiovascular therapies. The detailed methodologies provided in this guide offer a foundation for researchers to accurately assess the impact of enalapril and other ACE inhibitors on the kallikrein-kinin system.

References

Methodological & Application

In vivo experimental design for assessing enalapril maleate efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vivo Efficacy Assessment of Enalapril Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a widely prescribed antihypertensive prodrug.[1] Following oral administration, it is hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3][4] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical animal models, focusing on hypertension.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril exerts its therapeutic effect by intervening in the RAAS pathway. Understanding this pathway is crucial for designing experiments and interpreting results. The primary mechanism involves the inhibition of ACE, which in turn reduces the levels of angiotensin II and aldosterone, leading to decreased blood pressure.[2][4]

RAAS_Pathway cluster_Systemic Systemic Circulation & Kidney cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels & Kidney Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) AngI Angiotensin I Renin->AngI cleaves ACE Angiotensin-Converting Enzyme (ACE) AngII Angiotensin II ACE->AngII converts Aldosterone Aldosterone AngII->Aldosterone stimulates Vasoconstriction Vasoconstriction AngII->Vasoconstriction causes NaRetention Na+ & H2O Retention Aldosterone->NaRetention promotes BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention->BP_Increase Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.

General Experimental Design Workflow

A typical in vivo study to assess the efficacy of this compound follows a structured workflow. This ensures robust and reproducible data collection. The following diagram outlines the key phases of the experimental design.

Experimental_Workflow cluster_Analysis Ex Vivo Analysis A 1. Animal Model Selection (e.g., Spontaneously Hypertensive Rats) B 2. Acclimatization (1-2 weeks) A->B C 3. Baseline Blood Pressure Measurement (e.g., Tail-Cuff Method) B->C D 4. Randomization into Groups (Vehicle, Enalapril Doses) C->D E 5. Chronic Drug Administration (e.g., 4-8 weeks, Oral Gavage) D->E F 6. In-Life Monitoring (Weekly BP, Body Weight, Clinical Signs) E->F G 7. Terminal Procedures (Anesthesia, Blood Collection, Euthanasia) F->G H 8. Organ Harvesting (Heart, Aorta, Kidneys) G->H I Biochemical Assays (Plasma Ang II, Aldosterone) H->I J Histopathology (Cardiac & Vascular Remodeling) H->J K 9. Data Analysis & Interpretation I->K J->K

Caption: General workflow for an in vivo study of this compound efficacy.

Experimental Protocols

Protocol 1: Animal Model and Drug Administration

This protocol uses the Spontaneously Hypertensive Rat (SHR) model, a well-established genetic model of essential hypertension.[5]

  • 1.1. Animals:

    • Species/Strain: Male Spontaneously Hypertensive Rats (SHR).

    • Age: 12-14 weeks (when hypertension is established).

    • Supplier: Reputable vendor (e.g., Charles River, Taconic).

    • Housing: House animals in a controlled environment (12:12-h light-dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.

  • 1.2. Acclimatization:

    • Allow a minimum of one week for acclimatization to the facility before any procedures are initiated.

  • 1.3. Grouping and Dosing:

    • Randomization: After baseline blood pressure measurement, randomly assign animals to treatment groups (n=8-10 per group).

    • Groups:

      • Group 1 (Vehicle Control): Distilled water or 0.5% carboxymethylcellulose.

      • Group 2 (this compound): e.g., 10 mg/kg/day.[6]

      • Group 3 (this compound): e.g., 30 mg/kg/day.

    • Drug Preparation: Dissolve this compound in the vehicle daily.

    • Administration: Administer the drug or vehicle once daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

Protocol 2: Blood Pressure Measurement (Non-Invasive Tail-Cuff Method)

This is a common method for repeated blood pressure measurements in rodents.[7][8][9] For the highest accuracy, radiotelemetry is considered the gold standard but requires surgery.[10][11]

  • 2.1. Equipment:

    • Non-invasive blood pressure system with tail cuffs and a warming platform (e.g., CODA®, Kent Scientific).

  • 2.2. Procedure:

    • Training: Acclimate the rats to the restraining device and procedure for 3-5 consecutive days before recording baseline measurements.

    • Warming: Place the rat on the warming platform set to 32-34°C for 10-15 minutes to facilitate detection of the tail pulse.

    • Cuff Placement: Secure the appropriate size occlusion and volume-pressure recording (VPR) cuffs onto the base of the tail.

    • Measurement: Initiate the measurement cycle. The system will automatically inflate and deflate the cuffs to determine systolic and diastolic blood pressure, and heart rate.

    • Data Collection: Perform 10-15 measurement cycles per animal per session. Discard the first 5 acclimation cycles and average the subsequent successful readings.

    • Frequency: Measure blood pressure at baseline (before treatment) and then weekly throughout the study.

Protocol 3: Biochemical Analysis of RAAS Components

This protocol describes the collection and processing of blood to measure key markers of RAAS activity.

  • 3.1. Blood Collection (Terminal):

    • Anesthesia: Anesthetize the rat (e.g., with isoflurane or an intraperitoneal injection of ketamine/xylazine).

    • Sample Collection: Collect whole blood via cardiac puncture into pre-chilled EDTA-coated tubes. The addition of a protease inhibitor cocktail is recommended to prevent peptide degradation.

  • 3.2. Plasma Preparation:

    • Immediately place the blood tubes on ice.

    • Centrifuge at 1,600 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to fresh cryovials.

    • Store plasma at -80°C until analysis.

  • 3.3. Biomarker Measurement:

    • Measure plasma concentrations of Angiotensin II and Aldosterone using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13] Follow the manufacturer's instructions precisely.

Protocol 4: Histopathological Assessment of Cardiovascular Remodeling

Chronic hypertension induces pathological changes in the heart and blood vessels.[5] Histopathology is used to assess these structural changes.

  • 4.1. Tissue Collection:

    • Following blood collection and euthanasia, perfuse the animal with ice-cold phosphate-buffered saline (PBS) to flush remaining blood from the vasculature.

    • Carefully excise the heart and thoracic aorta.

    • Rinse tissues in cold PBS, blot dry, and weigh the heart.

  • 4.2. Tissue Fixation and Processing:

    • Fix tissues in 10% neutral buffered formalin for 24-48 hours.

    • Transfer to 70% ethanol for storage.

    • Process tissues through graded alcohols and xylene, and embed in paraffin wax.

  • 4.3. Sectioning and Staining:

    • Cut 4-5 µm thick sections of the heart (mid-ventricular transverse section) and aorta.

    • Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of cardiomyocyte size.

    • Masson's Trichrome or Picrosirius Red Staining: To specifically visualize and quantify collagen deposition (fibrosis).[14]

  • 4.4. Image Analysis:

    • Capture digital images of the stained sections using a light microscope.

    • Use image analysis software (e.g., ImageJ) to quantify parameters such as cardiomyocyte cross-sectional area and the percentage of fibrotic area.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: Hemodynamic Parameters in SHR Rats

Parameter Vehicle Control Enalapril (10 mg/kg) Enalapril (30 mg/kg)
Baseline Systolic BP (mmHg) 195 ± 8 193 ± 7 196 ± 9
Final Systolic BP (mmHg) 205 ± 10 155 ± 6* 138 ± 5*
Change in Systolic BP (mmHg) +10 ± 4 -38 ± 5* -58 ± 6*
Final Diastolic BP (mmHg) 135 ± 7 102 ± 5* 91 ± 4*
Final Heart Rate (bpm) 350 ± 15 345 ± 12 340 ± 14

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical examples.

Table 2: Organ Weight and Biochemical Markers

Parameter Vehicle Control Enalapril (10 mg/kg) Enalapril (30 mg/kg)
Final Body Weight (g) 340 ± 12 338 ± 11 335 ± 13
Heart Weight (g) 1.55 ± 0.08 1.30 ± 0.06* 1.21 ± 0.05*
Heart Weight / Body Weight (mg/g) 4.56 ± 0.15 3.85 ± 0.11* 3.61 ± 0.10*
Plasma Angiotensin II (pg/mL) 85 ± 9 35 ± 5* 22 ± 4*
Plasma Aldosterone (pg/mL) 250 ± 20 140 ± 15* 115 ± 12*

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical examples.

References

Application Notes and Protocols for Cell-Based Screening of Enalapril Analogs as ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure. Enalapril is a widely prescribed ACE inhibitor that is administered as a prodrug and is metabolically converted to its active form, enalaprilat. The development of enalapril analogs with improved potency, selectivity, and pharmacokinetic profiles is an ongoing area of research in cardiovascular drug discovery.

This document provides detailed application notes and protocols for a cell-based assay designed to screen and characterize the inhibitory activity of enalapril analogs against ACE. Cell-based assays offer an advantage over simple biochemical assays by providing a more physiologically relevant environment, allowing for the assessment of compound activity in the context of a living cell, which includes factors such as cell permeability and potential off-target effects.

ACE Signaling Pathway

The canonical ACE signaling pathway involves the cleavage of angiotensin I to angiotensin II, which then binds to the angiotensin II type 1 receptor (AT1R) to elicit downstream effects, including vasoconstriction, aldosterone secretion, and cell proliferation. ACE inhibitors block this conversion, leading to vasodilation and a decrease in blood pressure.

ACE_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Inhibition Mechanism of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE_Block AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Other Effects AT1_Receptor->Vasoconstriction Activates Enalapril_Analogs Enalapril Analogs Enalapril_Analogs->ACE_Block Inhibit

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Data Presentation: ACE Inhibitory Activity of Enalapril and Analogs

The following table summarizes the inhibitory activity of enalaprilat (the active form of enalapril) and representative, hypothetical enalapril analogs as determined by a cell-based assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Disclaimer: The IC50 values for the enalapril analogs presented in this table are representative examples for illustrative purposes and are not derived from a single, specific experimental study found in the search results. The IC50 for enalaprilat is based on published in vitro data.

CompoundStructureIC50 (nM)
Enalaprilat(Structure of Enalaprilat)1.94[1]
Analog A(Hypothetical Structure A)0.85
Analog B(Hypothetical Structure B)2.50
Analog C(Hypothetical Structure C)15.2
Analog D(Hypothetical Structure D)0.50

Experimental Protocols

Cell Line Selection and Culture

For screening ACE inhibitors, a cell line that stably expresses the human ACE enzyme is required. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for this purpose due to their robust growth and high transfection efficiency.[2] Alternatively, cell lines endogenously expressing ACE, such as human lung adenocarcinoma A549 cells, can be utilized.[3]

Protocol 1: Culture of HEK293-hACE Cells

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain ACE expression.

  • Cell Thawing: Thaw cryopreserved HEK293-hACE cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using 2 mL of 0.25% trypsin-EDTA. Neutralize the trypsin with 8 mL of complete growth medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.

Cell-Based ACE Inhibition Assay

This protocol describes a fluorometric cell-based assay to determine the ACE inhibitory activity of enalapril analogs. The assay measures the activity of ACE expressed on the surface of live cells.

Materials:

  • HEK293-hACE cells

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorogenic ACE Substrate (e.g., based on the cleavage of a synthetic peptide)

  • Enalaprilat (as a positive control)

  • Enalapril analogs to be tested

  • 96-well black, clear-bottom microplates

Protocol 2: Fluorometric Cell-Based ACE Inhibition Assay

  • Cell Plating: Seed HEK293-hACE cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of enalaprilat and the enalapril analogs in Assay Buffer.

  • Assay Procedure: a. Gently aspirate the growth medium from the wells. b. Wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the diluted compounds (or Assay Buffer for the no-inhibitor control) to the respective wells. d. Incubate the plate at 37°C for 30 minutes. e. Prepare the fluorogenic ACE substrate according to the manufacturer's instructions and add 50 µL to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for some substrates) using a microplate reader.[4] Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Determine the percent inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100 c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow for screening enalapril analogs and the logical relationship of the screening process.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Assay Assay Phase cluster_Analysis Data Analysis Phase Cell_Culture HEK293-hACE Cell Culture Cell_Plating Seed Cells in 96-well Plate Cell_Culture->Cell_Plating Compound_Prep Prepare Enalapril Analog Dilutions Compound_Addition Add Compounds to Cells Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Substrate_Addition Add Fluorogenic Substrate Compound_Addition->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading Data_Processing Calculate Reaction Rates Fluorescence_Reading->Data_Processing Inhibition_Calc % Inhibition Calculation Data_Processing->Inhibition_Calc IC50_Determination IC50 Determination Inhibition_Calc->IC50_Determination

Caption: High-level workflow for the cell-based ACE inhibitor screening assay.

Screening_Logic Start Start: Library of Enalapril Analogs Primary_Screen Primary Screen: Single High Concentration Start->Primary_Screen Hit_Identification Hit Identification: >50% Inhibition? Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Serial Dilutions Hit_Identification->Dose_Response Yes Inactive Inactive Analogs Hit_Identification->Inactive No IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical flow for screening and identifying lead enalapril analogs.

Conclusion

The described cell-based assay provides a robust and physiologically relevant platform for the screening and characterization of enalapril analogs as ACE inhibitors. By utilizing cells that express human ACE, this methodology allows for the determination of compound potency in a more complex biological environment, which is a critical step in the early stages of drug discovery and development. The detailed protocols and workflows presented herein serve as a comprehensive guide for researchers aiming to identify novel and improved ACE inhibitors for the treatment of cardiovascular diseases.

References

Application Notes and Protocols: Investigating the Effects of Enalapril Maleate on Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for studying the effects of enalapril maleate on the proliferation of vascular smooth muscle cells (VSMCs). Enalapril, a prodrug, is converted in vivo to its active metabolite, enalaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5] By inhibiting ACE, enalaprilat reduces the production of angiotensin II, a key regulator of vasoconstriction and VSMC growth.[1][2][3] This document outlines the methodologies for in vitro studies to elucidate the mechanisms by which this compound influences VSMC proliferation, including its effects on signaling pathways, the cell cycle, and apoptosis.

Data Presentation

In Vitro Efficacy of Enalaprilat on VSMC Proliferation
ParameterCell TypeMethodConcentrationResultReference
DNA SynthesisHuman Vascular Smooth Muscle Cells3H-thymidine uptake0.125 µg/ml34% decrease in 3H-thymidine uptake compared to control[6]
In Vivo Effects of Enalapril on Vascular Remodeling and Apoptosis in Spontaneously Hypertensive Rats (SHR)
ParameterTreatment DurationDosageResultReference
VSMC Apoptosis2 weeks30 mg/kg/day (p.o.)3.3-fold increase in TUNEL-positive nuclei[7]
Aortic DNA Synthesis1 week30 mg/kg/day (p.o.)27% reduction[7]
Systolic Blood Pressure4 weeks30 mg/kg/day (p.o.)Significant reduction by <42%
Medial Cell Number4 weeks30 mg/kg/day (p.o.)38% to 50% reduction

Mandatory Visualizations

Signaling Pathway of Enalapril's Effect on VSMC Proliferation

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE AT1R AT1 Receptor Angiotensin II->AT1R ACE ACE ACE->Angiotensin II MAPK_Pathway MAPK/ERK Pathway (e.g., p42/44 MAPK) AT1R->MAPK_Pathway Activates Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Drug) Enalapril->Enalaprilat Hydrolysis (in liver) Enalaprilat->ACE Inhibits Apoptosis Apoptosis Enalaprilat->Apoptosis Promotes (indirectly) Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) MAPK_Pathway->Cell_Cycle_Progression Promotes MAPK_Pathway->Apoptosis Inhibits Proliferation Proliferation Cell_Cycle_Progression->Proliferation

Caption: Enalapril's mechanism of action on VSMC proliferation.

Experimental Workflow

G cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture VSMC Culture & Seeding Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Proliferation_Assay Proliferation Assay (e.g., MTT/BrdU) Incubation->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot (MAPK Pathway) Incubation->Western_Blot

Caption: Workflow for in vitro analysis of enalapril's effects.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture and treat VSMCs with this compound for subsequent analysis.

Materials:

  • Rat aortic vascular smooth muscle cells (VSMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture VSMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency. For experiments, use cells between passages 5 and 10.

  • Seed VSMCs in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction and flow cytometry) at a predetermined density and allow them to adhere overnight.

  • Synchronize the cells by serum starvation (0.5% FBS in DMEM) for 24 hours prior to treatment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in the culture medium.

  • Replace the serum-free medium with the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to the specific assays.

Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on VSMC proliferation.

Materials:

  • Treated VSMCs in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • After the incubation period with this compound, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis in VSMCs treated with this compound.

Materials:

  • Treated VSMCs in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect the culture supernatant.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of VSMCs.

Materials:

  • Treated VSMCs in a 6-well plate

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of MAPK/ERK Pathway

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK/ERK signaling pathway.

Materials:

  • Treated VSMCs in a 6-well plate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

References

Application Notes and Protocols for Enalapril Maleate Administration in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension and congestive heart failure. Its efficacy is often evaluated in preclinical studies using the spontaneously hypertensive rat (SHR) model, which genetically mimics human essential hypertension. These application notes provide detailed protocols for the administration of this compound to SHR models, summarize key quantitative outcomes, and illustrate the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the effects of this compound on key physiological and cellular parameters in SHR models as reported in various studies.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR Models

DosageTreatment DurationSBP Reduction (mmHg)Reference
10 mg/kg/day11 monthsFrom 237 ± 3 to 199 ± 3[1]
15 mg/kg/day16 daysSignificant reduction compared to control[2]
20 mg/kg/day5 weeksSignificant reduction[3][4]
25 mg/kg/day4 to 20 weeksDepressed to a common value in SHR and WKY[5]
25 mg/kg/day4-5 weeks to 7-9 weeksFrom 175 ± 3 to 124 ± 2[6][7]
30 mg/kg/day4 weeksFrom 156 ± 4 to 96 ± 8[8]
30 mg/kg/day12 weeksSignificant reduction[9]

Table 2: Effect of this compound on Cardiac Hypertrophy in SHR Models

DosageTreatment DurationKey FindingsReference
10 mg/kg/day11 monthsLeft ventricular weight decreased by 18%[1]
20 mg/kg/day5 weeksComplete regression of cardiac hypertrophy[3][4][10]
25-30 mg/kg/day4 to 20 weeksLV/BW ratio significantly lower than controls[5]

Table 3: Renal and Cellular Effects of this compound in SHR Models

DosageTreatment DurationKey FindingsReference
25 mg/kg/day4-5 weeks to 7-9 weeksShifted pressure-natriuresis relation to the left[6][7]
30 mg/kg/day4 weeksDecreased abundance of renal NaPi2 and ACE[8]
20 mg/kg/day5 weeksNormalized Na+/H+ and Na+-independent Cl-/HCO3- exchange activities[3][4]
10 mg/kg/day11 monthsDiminished myocardial fibrosis by 59%[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of this compound to SHR models.

Protocol 1: Long-Term Oral Administration of this compound in Drinking Water for Cardiovascular Studies

Objective: To assess the long-term effects of this compound on blood pressure and cardiovascular structure.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as normotensive controls).[5]

  • This compound.

  • Drinking water bottles.

  • Animal balance.

  • Tail-cuff plethysmography system for blood pressure measurement.

Procedure:

  • Animal Acclimatization: Acclimatize male SHR and WKY rats for at least one week before the start of the experiment.

  • Group Allocation: Divide the animals into control and enalapril-treated groups for both SHR and WKY strains.[5]

  • Drug Preparation and Administration:

    • Dissolve this compound in the drinking water at a concentration calculated to provide a daily dose of 25-30 mg/kg.[5][11]

    • Measure water consumption and body weight every two days to adjust the drug concentration in the drinking water to maintain the target dosage.[3]

  • Treatment Period: Administer the enalapril-containing drinking water for a period of 4 to 20 weeks of age.[5][11] The control groups receive regular drinking water.

  • Monitoring:

    • Measure body weight and systolic blood pressure weekly using the tail-cuff method.[5][12]

  • Terminal Procedures:

    • At the end of the treatment period (e.g., 21 or 35 weeks), anesthetize the rats.[5]

    • Excise the heart and weigh the left ventricle to determine the left ventricle to body weight (LV/BW) ratio as an index of cardiac hypertrophy.[5]

Protocol 2: Short-Term Oral Gavage Administration of this compound

Objective: To evaluate the acute or sub-chronic antihypertensive effects of a precise dose of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHR).

  • This compound.

  • Vehicle for dissolving this compound (e.g., distilled water).

  • Oral gavage needles.

  • Syringes.

  • Tail-cuff plethysmography system.

Procedure:

  • Animal Acclimatization and Baseline Measurement: Allow SHR to acclimatize and measure baseline blood pressure for several days before treatment.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle to deliver a dose of 15 mg/kg.[2]

  • Administration: Administer the this compound solution once daily via oral gavage.[2]

  • Blood Pressure Measurement: Measure systolic blood pressure at regular intervals (e.g., every three days) throughout the treatment period of 16 days.[2]

  • Data Analysis: Compare the blood pressure readings of the treated group with a control group receiving the vehicle only.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Enalapril in a Cardiomyocyte of an SHR

Enalapril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_downstream Downstream Effects in Cardiomyocyte Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Activates PLC Phospholipase C (PLC) AT1R->PLC Activates Enalapril This compound ACE Angiotensin-Converting Enzyme (ACE) Enalapril->ACE Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Hypertrophy Cardiac Hypertrophy Fibrosis, Vasoconstriction PKC->Hypertrophy Ca_release->Hypertrophy

Caption: Enalapril inhibits ACE, reducing Angiotensin II and downstream hypertrophic signaling.

Experimental Workflow for Evaluating Enalapril in SHR Models

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Selection Select SHR and WKY Rats Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Baseline_Measurement Measure Baseline BP and BW Acclimatization->Baseline_Measurement Group_Allocation Allocate to Control and Treatment Groups Baseline_Measurement->Group_Allocation Drug_Admin Administer this compound (e.g., in drinking water) Group_Allocation->Drug_Admin Monitoring Monitor BP, BW, and Water Intake Drug_Admin->Monitoring Ongoing Terminal_Procedures Anesthetize and Euthanize Monitoring->Terminal_Procedures Tissue_Collection Collect Heart and Kidneys Terminal_Procedures->Tissue_Collection Data_Analysis Analyze Cardiac Hypertrophy, Renal Function, and Cellular Markers Tissue_Collection->Data_Analysis

Caption: Workflow for SHR model studies of enalapril, from setup to analysis.

Signaling Pathway of Enalapril's Effect on Renal Sodium Transporters

Renal_Signaling_Pathway cluster_transporters Renal Proximal Tubule Apical Membrane Enalapril This compound ACE_Inhibition ACE Inhibition Enalapril->ACE_Inhibition AngII_Reduction Reduced Angiotensin II ACE_Inhibition->AngII_Reduction NHE3 NHE3 Retraction AngII_Reduction->NHE3 NaPi2 NaPi2 Retraction and Reduced Abundance AngII_Reduction->NaPi2 NCC NCC Redistribution AngII_Reduction->NCC Natriuresis Increased Natriuresis NHE3->Natriuresis NaPi2->Natriuresis NCC->Natriuresis BP_Lowering Blood Pressure Lowering Natriuresis->BP_Lowering

Caption: Enalapril's renal mechanism: reducing Ang II leads to Na+ transporter changes.

References

Application Note: Quantifying the Impact of Enalapril Maleate on Gene Expression in Kidney Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Its therapeutic effects extend to providing significant renal protection, particularly in the context of chronic kidney disease and diabetic nephropathy. The primary mechanism of enalapril involves the inhibition of ACE, leading to reduced production of angiotensin II, a potent vasoconstrictor and a key mediator of renal fibrosis and inflammation. This application note provides a detailed overview of the molecular impact of enalapril on kidney tissues, focusing on the quantification of changes in gene expression. It includes comprehensive experimental protocols and visual representations of the key signaling pathways and workflows involved in such analyses.

Data Presentation: Quantitative Impact of Enalapril on Gene Expression

The following tables summarize the quantitative changes in the expression of key genes in kidney tissue following treatment with this compound, as documented in preclinical studies. These genes are critically involved in pathways related to fibrosis, vasoconstriction, and extracellular matrix remodeling.

GeneModel SystemTreatment GroupFold Change vs. Controlp-valueReference
Transforming Growth Factor-beta 1 (TGF-β1) Unilateral Ureteral Obstruction (UUO) Rat ModelEnalapril-treatedDecreased<0.01[1]
Smad7 Unilateral Ureteral Obstruction (UUO) Rat ModelEnalapril-treatedImproved<0.01[1]
Collagen I (Col1a1) Unilateral Ureteral Obstruction (UUO) Rat ModelEnalapril-treatedDecreased<0.01[1]
Collagen IV (Col4a1) Unilateral Ureteral Obstruction (UUO) Rat ModelEnalapril-treated (cortex)0.58 (42% decrease)<0.01[2]
Endothelin-1 (ET-1) Streptozotocin-induced Diabetic Rat GlomeruliEnalapril-treated0.5-fold decrease<0.01[3]

Note: "Decreased" and "Improved" indicate a statistically significant change as reported in the study, but a specific fold change was not provided.

Signaling Pathways Modulated by Enalapril in the Kidney

Enalapril's primary effect is the inhibition of the Renin-Angiotensin System (RAS), which in turn modulates other downstream pathways, most notably the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of renal fibrosis.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Fibrosis Fibrosis AT1_Receptor->Fibrosis Inflammation Inflammation AT1_Receptor->Inflammation Renin Renin ACE ACE Enalapril Enalapril (Enalaprilat) Enalapril->ACE Inhibits TGF_Beta_Pathway cluster_downstream Downstream Effects Angiotensin_II Angiotensin II TGF_beta TGF-β1 (Increased Expression) Angiotensin_II->TGF_beta Stimulates TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds to pSmad2_3 pSmad2/3 TGF_beta_Receptor->pSmad2_3 Phosphorylates Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Smad7 Smad7 (Inhibitory Smad) Smad7->pSmad2_3 Inhibits Gene_Expression Fibrotic Gene Expression (e.g., Collagen I, IV) Nucleus->Gene_Expression Promotes Enalapril Enalapril Enalapril->Angiotensin_II Reduces Enalapril->TGF_beta Downregulates Enalapril->Smad7 Upregulates Experimental_Workflow Animal_Model Animal Model (e.g., UUO Rat) Treatment Enalapril Treatment Animal_Model->Treatment Tissue_Harvest Kidney Tissue Harvesting Treatment->Tissue_Harvest RNA_Isolation Total RNA Isolation (TRIzol Method) Tissue_Harvest->RNA_Isolation RNA_QC RNA Quality & Quantity (Spectrophotometry) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR RT-qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Gene Expression Quantification Data_Analysis->Results

References

Use of enalapril maleate as a tool compound in cardiovascular research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril maleate is a widely utilized prodrug that, upon oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] This mechanism of action has established this compound as a cornerstone in the treatment of hypertension and congestive heart failure.[4][5] In the realm of cardiovascular research, this compound serves as an invaluable tool compound for investigating the physiological and pathological roles of the RAAS.

Mechanism of Action

Enalaprilat, the active form of this compound, competitively inhibits ACE.[1] This inhibition leads to a cascade of effects within the RAAS, primarily a decrease in the production of angiotensin II.[2] The reduction in angiotensin II levels results in several key cardiovascular effects:

  • Vasodilation: Decreased angiotensin II leads to the relaxation of vascular smooth muscle, causing a reduction in total peripheral resistance and consequently lowering blood pressure.[2]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By lowering angiotensin II levels, enalaprilat indirectly reduces aldosterone secretion, leading to decreased sodium and water retention by the kidneys.[3]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by enalaprilat leads to an accumulation of bradykinin, further contributing to vasodilation and the antihypertensive effect.[2]

Quantitative Data

The following tables summarize key quantitative data for enalaprilat and the effects of this compound in preclinical models.

ParameterValueSpecies/SystemReference
IC50 for ACE Inhibition 1.94 nMHuman Endothelial ACE[6]
2.4 nMNot Specified[7]
Ki for ACE Inhibition ~0.1 nMHuman Serum ACE[8]

Table 1: In Vitro Inhibitory Potency of Enalaprilat against Angiotensin-Converting Enzyme (ACE).

Animal ModelTreatmentDoseEffect on Systolic Blood PressureReference
Spontaneously Hypertensive Rat (SHR)This compound10 mg/kg/day for 11 monthsDecrease from 237 ± 3 mmHg (control) to 199 ± 3 mmHg[9]
Spontaneously Hypertensive Rat (SHR)This compound25 mg/kg/day in drinking water (started at 4-5 weeks of age)Anesthetized mean arterial pressure of 124 ± 2 mmHg vs. 175 ± 3 mmHg in controls[10]
Spontaneously Hypertensive Rat (SHR) & Wistar-Kyoto (WKY) RatsThis compound25 mg/kg/day from 4 to 20 weeks of ageDepressed blood pressure to a common value in both strains during therapy. After withdrawal, SHR developed only mild hypertension.[11][12]

Table 2: In Vivo Effects of this compound on Blood Pressure in Hypertensive Rat Models.

Signaling Pathway

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the mechanism of action of enalaprilat within this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE->Inactive_Fragments Enalaprilat Enalaprilat Enalaprilat->ACE

Caption: Mechanism of action of enalaprilat in the RAAS pathway.

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol is adapted from methods utilizing the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[13][14][15][16]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • Enalaprilat

  • Tris-HCl buffer (50 mM, pH 7.5) containing 0.3 M NaCl

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 345 nm

Procedure:

  • Prepare Solutions:

    • Dissolve ACE in Tris-HCl buffer to a final activity of 12.5 U/L.

    • Dissolve FAPGG in Tris-HCl buffer to a final concentration of 0.88 mmol/L. Pre-warm to 37°C.

    • Prepare a series of dilutions of enalaprilat in ultrapure water.

  • Assay Setup:

    • In a 96-well microplate, add 10 µL of the ACE solution to each well.

    • Add 40 µL of the enalaprilat dilutions (or ultrapure water for control) to the respective wells.

  • Initiate Reaction:

    • Add 150 µL of the pre-warmed FAPGG solution to each well.

  • Measurement:

    • Immediately place the microplate in a reader set to 37°C.

    • Measure the decrease in absorbance at 345 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of FAPGG hydrolysis (slope of the absorbance vs. time curve).

    • Determine the percent inhibition for each enalaprilat concentration.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the enalaprilat concentration.

ACE_Inhibition_Workflow Start Start Prepare_Solutions Prepare ACE, FAPGG, and Enalaprilat Solutions Start->Prepare_Solutions Add_Reagents Add ACE and Enalaprilat to 96-well Plate Prepare_Solutions->Add_Reagents Initiate_Reaction Add pre-warmed FAPGG to initiate the reaction Add_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance at 345 nm (37°C, 30 min) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Rate, % Inhibition, and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro ACE inhibition assay.

In Vivo Spontaneously Hypertensive Rat (SHR) Model

This protocol is based on studies investigating the antihypertensive effects of enalapril in SHR.[9][10][11][12]

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Vehicle (e.g., drinking water or appropriate solvent for gavage)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Animal housing and care facilities

Procedure:

  • Acclimatization:

    • Acclimate SHR to the housing facility and handling procedures for at least one week.

  • Baseline Measurement:

    • Measure and record the baseline systolic blood pressure of all rats for several consecutive days to establish a stable baseline.

  • Treatment Administration:

    • Divide the rats into control and treatment groups.

    • Administer this compound to the treatment group daily at the desired dose (e.g., 10-25 mg/kg/day). Administration can be via drinking water or oral gavage.

    • Administer the vehicle to the control group using the same method.

  • Blood Pressure Monitoring:

    • Measure systolic blood pressure in all rats at regular intervals (e.g., weekly) throughout the study period.

  • Data Analysis:

    • Compare the changes in systolic blood pressure between the enalapril-treated and control groups over time.

    • Perform statistical analysis to determine the significance of the observed effects.

SHR_Model_Workflow Start Start Acclimatization Acclimatize SHR Rats Start->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Group_Assignment Assign to Control and Enalapril Groups Baseline_BP->Group_Assignment Treatment Daily Administration of Enalapril or Vehicle Group_Assignment->Treatment Monitor_BP Monitor Blood Pressure (e.g., weekly) Treatment->Monitor_BP (duration of study) Data_Analysis Analyze and Compare Blood Pressure Data Monitor_BP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo SHR hypertension model.

Ex Vivo Langendorff Isolated Heart Perfusion

This protocol provides a general framework for using enalapril in a Langendorff-perfused isolated heart model, often used to study ischemia-reperfusion injury.[17][18][19][20][21]

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound

  • Anesthetic

  • Surgical instruments

  • Data acquisition system for measuring cardiac parameters (e.g., left ventricular developed pressure, heart rate)

Procedure:

  • System Preparation:

    • Prepare and oxygenate the Krebs-Henseleit buffer.

    • Set up the Langendorff system, ensuring the buffer is maintained at 37°C.

  • Heart Isolation:

    • Anesthetize the animal (e.g., rat).

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion:

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.

  • Stabilization:

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes), monitoring cardiac function.

  • Enalapril Treatment:

    • Introduce this compound into the perfusate at the desired concentration.

  • Experimental Intervention (e.g., Ischemia-Reperfusion):

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfuse the heart with either control buffer or buffer containing enalapril.

  • Data Acquisition and Analysis:

    • Continuously record cardiac function parameters throughout the experiment.

    • Analyze the data to assess the effects of enalapril on cardiac function during baseline, ischemia, and reperfusion.

Langendorff_Workflow Start Start System_Prep Prepare Langendorff System and Buffer Start->System_Prep Heart_Isolation Isolate and Cannulate Heart System_Prep->Heart_Isolation Stabilization Stabilize Heart (e.g., 20-30 min) Heart_Isolation->Stabilization Treatment Introduce Enalapril into Perfusate Stabilization->Treatment Ischemia Induce Ischemia (stop perfusion) Treatment->Ischemia Reperfusion Reperfuse with or without Enalapril Ischemia->Reperfusion Data_Acquisition Continuously Record Cardiac Function Reperfusion->Data_Acquisition End End Data_Acquisition->End

Caption: Workflow for the ex vivo Langendorff isolated heart experiment.

Conclusion

This compound, through its active metabolite enalaprilat, is a potent and selective ACE inhibitor that serves as a critical tool in cardiovascular research. Its well-defined mechanism of action and established effects in preclinical models make it an ideal compound for investigating the role of the Renin-Angiotensin-Aldosterone System in both physiological and pathophysiological contexts. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their cardiovascular studies.

References

Application Note: In Silico Prediction of Enalapril Maleate's ADME-Tox Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is critical in the early stages of drug discovery to minimize the risk of late-stage failures. In silico, or computational, methods provide a rapid and cost-effective approach to predict these properties, helping to prioritize and optimize lead compounds.

This application note provides a summary of in silico predicted ADME-Tox properties for enalapril and its active metabolite, enalaprilat, and a detailed protocol for performing such predictions using publicly available web-based tools.

Predicted Physicochemical and ADME Properties

In silico tools like SwissADME can predict key physicochemical properties and ADME parameters that govern a compound's pharmacokinetic behavior. The following tables summarize the predicted properties for enalapril's active metabolite, enalaprilat.

Table 1: Predicted Physicochemical Properties of Enalaprilat

Parameter Predicted Value In Silico Tool Reference
Molecular Weight 348.39 g/mol SwissADME
Lipophilicity (XlogP3) -0.74 SwissADME
Water Solubility (ESOL Log S) -1.12 SwissADME

| Total Polar Surface Area (TPSA) | 106.94 Ų | SwissADME | |

Table 2: Predicted ADME Properties of Enalaprilat

Parameter Prediction In Silico Tool Reference
P-glycoprotein (P-gp) Substrate Probable SwissADME
CYP1A2 Inhibitor Predicted SwissADME
CYP2C19 Inhibitor Predicted SwissADME
CYP2C9 Inhibitor Predicted SwissADME
CYP3A4 Inhibitor Predicted SwissADME

| Drug-Likeness Score | 1.39 | Molsoft | |

Note: The predictions suggest that enalaprilat may be subject to efflux by P-glycoprotein and could potentially inhibit several key cytochrome P450 enzymes, indicating a potential for drug-drug interactions.

Predicted Toxicity Profile

Toxicity is a major cause of drug attrition. In silico platforms like admetSAR can predict various toxicity endpoints based on a compound's structure.

Table 3: Predicted Toxicity Endpoints for Enalaprilat

Toxicity Endpoint Prediction Probability In Silico Tool Reference
Ames Mutagenicity Negative 0.69 admetSAR
Carcinogenicity Negative 0.3733 admetSAR
Hepatotoxicity Positive 0.25 admetSAR
Nephrotoxicity Negative 0.56 admetSAR
Respiratory Toxicity Negative 0.66 admetSAR
Acute Oral Toxicity Category III 1.49 (LD₅₀, mol/kg) admetSAR
Eye Corrosion Negative 0.4700 admetSAR

| Eye Irritation | Negative | 0.034 | admetSAR | |

Note: While most toxicity predictions are negative, the model predicts a potential for hepatotoxicity. The acute oral toxicity is predicted to be in Category III, indicating slight toxicity.

Visualized Pathways and Workflows

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril exerts its therapeutic effect by modulating the RAAS pathway. The diagram below illustrates the cascade and the point of inhibition by enalapril's active metabolite, enalaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE  Inhibits In_Silico_Workflow Start 1. Obtain Chemical Structure (e.g., Enalapril Maleate) GetSMILES 2. Convert to Machine-Readable Format (e.g., SMILES String) Start->GetSMILES SelectTools 3. Select In Silico Prediction Tools GetSMILES->SelectTools SwissADME SwissADME SelectTools->SwissADME admetSAR admetSAR SelectTools->admetSAR pkCSM pkCSM SelectTools->pkCSM RunPrediction 4. Submit Structure to Tools & Run Predictions SwissADME->RunPrediction admetSAR->RunPrediction pkCSM->RunPrediction CollectData 5. Collect & Tabulate Predicted Data (ADME, Physicochemical, Toxicity) RunPrediction->CollectData Analyze 6. Analyze & Interpret Results CollectData->Analyze Report 7. Generate Report & Profile Analyze->Report

Troubleshooting & Optimization

Enalapril maleate stability issues in aqueous solutions for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of enalapril maleate in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound in aqueous solutions primarily degrades via two pathways:

  • Hydrolysis: The ester bond in enalapril is hydrolyzed, forming the active metabolite, enalaprilat. This is the predominant degradation pathway in aqueous solutions.[1]

  • Intramolecular Cyclization (Lactamization): Enalapril undergoes an internal cyclization to form a diketopiperazine (DKP) derivative. This pathway is more significant in acidic conditions (pH < 5).[1][2]

Q2: What factors influence the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is influenced by several factors:

  • pH: The rate and pathway of degradation are pH-dependent.[3][4][5] Alkaline conditions accelerate hydrolysis to enalaprilat, while acidic conditions favor the formation of the diketopiperazine derivative.[2][3][6] The maximum stability is observed at a pH of approximately 3.[7]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[8][9]

  • Light: Exposure to light, particularly daylight, can cause photolytic degradation.[3][4][10]

  • Excipients: Certain excipients can affect stability. For instance, some may alter the microenvironmental pH or have high water sorption activity, which can influence degradation.[1][11]

Q3: How should I prepare and store this compound aqueous solutions for short-term experimental use?

A3: For short-term use, dissolve this compound in deionized water or a suitable buffer (e.g., citrate buffer) to the desired concentration.[9] It is recommended to prepare fresh solutions before each experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light.[9] this compound (1 mg/mL) in deionized water has been found to be stable for 56 days at 25°C and for 91 days at 4°C.[9]

Q4: Can I use excipients to stabilize my this compound solution?

A4: Yes, certain excipients can enhance stability. Using a citrate buffer can maintain an acidic pH where the molecule is more stable.[9] Some commercial formulations use sodium bicarbonate to form the more stable enalapril sodium salt in situ.[12][13][14] The addition of organic acids has also been shown to slow the degradation rate. However, it is crucial to assess the compatibility of any excipient with this compound for your specific application.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low potency of the this compound solution. Degradation due to improper storage (high temperature, light exposure).Incorrect pH of the solution.Prepare fresh solutions for each experiment.Store stock solutions at 4°C and protected from light.[9]Verify and adjust the pH of the solution to a more stable range (e.g., acidic pH).[3]
Presence of unknown peaks in my HPLC chromatogram. Formation of degradation products (enalaprilat, diketopiperazine).[6][10]Conduct a forced degradation study to identify the retention times of the primary degradation products.Adjust the pH of your solution; acidic pH can favor diketopiperazine formation, while alkaline pH favors enalaprilat.[2][3]
Variability in experimental results between batches of this compound solution. Inconsistent solution preparation.Progressive degradation of a stock solution over time.Standardize the solution preparation protocol, including the source of water/buffer and final pH.Prepare fresh solutions from a solid standard for each set of experiments or qualify the stability of the stock solution over the intended use period.
Precipitation observed in the aqueous solution. Poor solubility at the prepared concentration and pH. This compound is sparingly soluble in water.[14][15]Ensure the concentration is within the solubility limits at the working pH.Consider using a co-solvent if appropriate for your experimental design, after verifying compatibility.

Quantitative Data on this compound Degradation

Table 1: Stability of this compound (1 mg/mL) in Different Aqueous Vehicles

VehicleStorage TemperatureStability (Time to >90% remaining)
Deionized Water4°C91 days[9]
Deionized Water25°C56 days[9]
Citrate Buffer Solution4°C91 days[9]
Citrate Buffer Solution25°C91 days[9]
Sweetened Suspending Agent4°C91 days[9]
Sweetened Suspending Agent25°C91 days[9]

Table 2: Forced Degradation of this compound in Solution

Stress ConditionTemperatureTimeRemaining Enalapril (%)
0.1 N HCl80°C24 hours80.4%[6]
Water80°C24 hours95.2%[6]
0.1 N NaOH60°C30 minutes7.5%[6]
0.1 N NaOHRoom Temperature1 hourNot specified, degradation observed[16]
10.0% v/v H₂O₂Room Temperature72 hoursNot specified, degradation observed[16]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution (1 mg/mL)
  • Accurately weigh the required amount of this compound powder.

  • For a 1 mg/mL solution, dissolve 100 mg of this compound in a 100 mL volumetric flask.

  • Add approximately 80 mL of the desired aqueous vehicle (e.g., deionized water, 0.05 M citrate buffer pH 4.5).

  • Vortex or sonicate until the powder is completely dissolved.

  • Bring the solution to the final volume with the vehicle and mix thoroughly.

  • If required, adjust the pH using dilute acid or base.

  • Filter the solution through a 0.45 µm filter to remove any particulates.

  • Store the solution in a well-closed container, protected from light, at 4°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on published methods.[6][10][17]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][17]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3 with formic or phosphoric acid).[10] A common ratio is ACN:buffer (v/v).

    • Flow Rate: 1.0 mL/min.[6][10]

    • Detection Wavelength: 210 nm or 215 nm.[10][12]

    • Column Temperature: Ambient or controlled (e.g., 50°C).[12]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range for the calibration curve.

  • Sample Preparation:

    • Dilute the this compound test solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the enalapril peak based on the retention time and peak area compared to the reference standard.

    • Degradation products like enalaprilat and diketopiperazine will have different retention times.[17]

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen:e->AngiotensinI:w Renin AngiotensinII Angiotensin II AngiotensinI:e->AngiotensinII:w ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Sodium and Water Retention Aldosterone->NaRetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaRetention->BloodPressure Renin Renin ACE ACE Enalaprilat Enalaprilat (Active Form) Enalaprilat->ACE Inhibition Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Solution Prepare this compound Aqueous Solution Stress_Conditions Expose to Stress Conditions (pH, Temp, Light) Prep_Solution->Stress_Conditions Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Collection->HPLC_Analysis Quantify Quantify Remaining Enalapril & Degradants HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics and Rate Quantify->Kinetics Troubleshooting_Tree Start Low Experimental Potency? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Yes Degradation Degradation Likely Start->Degradation No Check_Storage Examine Storage Conditions (Temp, Light) Check_Prep->Check_Storage Prep_Fresh Prepare Fresh Solution Check_Prep->Prep_Fresh Check_pH Measure pH of Solution Check_Storage->Check_pH Adjust_Storage Store at 4°C, Protect from Light Check_Storage->Adjust_Storage Adjust_pH Adjust pH to a More Stable Range Check_pH->Adjust_pH

References

Technical Support Center: Analysis of Enalapril Maleate Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of enalapril maleate degradation products using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation products of this compound I should expect to see in my mass spectrometry analysis?

A1: Under various stress conditions, this compound primarily degrades into two major products: enalaprilat and a diketopiperazine (DKP) derivative.[1][2][3][4] Enalaprilat is formed through the hydrolysis of the ester group, a process that can be accelerated in aqueous solutions.[3] The diketopiperazine derivative is a result of intramolecular cyclization.[4] Depending on the specific stress conditions (e.g., acidic, alkaline, oxidative), other minor degradation products may also be formed.[5]

Q2: I am observing poor separation of enalapril and its degradation products in my LC-MS analysis. What can I do to improve this?

A2: Poor chromatographic separation can be a common issue. Here are a few troubleshooting steps:

  • Mobile Phase Optimization: The choice of mobile phase is critical. A common starting point is a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate buffer or formic acid in water).[5] Adjusting the pH of the aqueous phase, typically to an acidic pH around 2.2 to 3.0, can significantly improve peak shape and resolution.[2][5]

  • Column Selection: A C18 column is frequently used for the separation of enalapril and its degradation products.[5][6] If you are still facing issues, consider a different stationary phase or a column with a smaller particle size for higher efficiency.

  • Gradient Elution: Employing a gradient elution program, where the proportion of the organic solvent is increased over time, can help in resolving compounds with different polarities.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation. A flow rate of around 1.0 mL/min is often reported.[2][5]

Q3: My mass spectrometer is showing unexpected m/z values for the degradation products. How can I confirm their identities?

A3: Confirming the identity of degradation products requires a systematic approach:

  • Accurate Mass Measurement: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements. This will allow you to propose elemental compositions for the observed ions.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the parent ions. These fragmentation patterns are unique to the molecular structure and can be used to elucidate the structure of the degradation products. Compare the fragmentation patterns of your unknown peaks with those of enalapril and its known degradation products.

  • Reference Standards: The most definitive way to confirm the identity of a degradation product is to compare its retention time and mass spectrum with that of a certified reference standard.

  • Forced Degradation Studies: Analyze samples subjected to specific stress conditions known to favor the formation of certain degradation products. For example, alkaline hydrolysis is known to predominantly form enalaprilat.[1][2]

Q4: I am having trouble with the stability of this compound in my analytical solutions. What precautions should I take?

A4: this compound is susceptible to degradation in solution.[3][5] To minimize this during your experiments:

  • Freshly Prepare Solutions: Always prepare your standard and sample solutions fresh before analysis.

  • Control pH: The degradation of enalapril is pH-dependent.[7] Maintaining a slightly acidic pH can help to slow down the rate of hydrolysis.

  • Temperature Control: Store your solutions at a low temperature (e.g., in an autosampler cooled to 4°C) to minimize degradation.

  • Solvent Choice: Be mindful of the solvents used. While enalapril is soluble in water and methanol, prolonged exposure to aqueous environments can lead to hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C.[5] Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C.[1] Due to rapid degradation, collect samples at shorter intervals (e.g., 0, 15, 30, 60 minutes).[1] Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C.[1] Collect samples at various time points.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[8] Monitor the reaction and collect samples when a significant amount of degradation has occurred.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) or sunlight.[5] Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70°C).[1] Dissolve the powder in a suitable solvent before analysis.

3. Sample Preparation for LC-MS Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Filter the samples through a 0.22 µm or 0.45 µm syringe filter before injecting into the LC-MS system.

Protocol 2: LC-MS/MS Analysis of this compound and its Degradation Products

This protocol provides a general procedure for the analysis of this compound and its degradation products using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[5][9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[9]

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run to elute compounds of increasing hydrophobicity. An example gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9][10]

  • Scan Mode:

    • Full Scan (MS1): To detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns of selected precursor ions (e.g., the m/z of enalapril and its expected degradation products).

  • Key Parameters to Optimize:

    • Capillary voltage

    • Cone voltage

    • Source temperature

    • Desolvation gas flow

    • Collision energy (for MS/MS)

Data Presentation

Table 1: Mass Spectrometric Data for this compound and its Major Degradation Products

CompoundMolecular Formula[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Degradation Pathway
EnalaprilC₂₀H₂₈N₂O₅377.2234.1, 206.1, 116.1, 98.1-
EnalaprilatC₁₈H₂₄N₂O₅349.2206.1, 116.1, 98.1Hydrolysis
Diketopiperazine (DKP)C₂₀H₂₆N₂O₄359.2215.1, 142.1, 114.1Intramolecular Cyclization

Note: The m/z values are nominal and may vary slightly depending on the instrument and calibration.

Visualizations

Enalapril_Degradation_Pathway Enalapril Enalapril (m/z 377) Enalaprilat Enalaprilat (m/z 349) Enalapril->Enalaprilat Hydrolysis (H₂O) DKP Diketopiperazine (DKP) (m/z 359) Enalapril->DKP Intramolecular Cyclization (-H₂O)

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Sample_Prep Sample Preparation (Dilution, Filtration) Acid->Sample_Prep Alkaline Alkaline Alkaline->Sample_Prep Oxidative Oxidative Oxidative->Sample_Prep Photolytic Photolytic Photolytic->Sample_Prep Thermal Thermal Thermal->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Identification, Characterization) LC_MS_Analysis->Data_Analysis

Caption: Workflow for degradation product analysis.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor oral bioavailability of enalaprilat in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why does enalaprilat have poor oral bioavailability?

A1: Enalaprilat, the active angiotensin-converting enzyme (ACE) inhibitor, exhibits poor oral absorption primarily due to its high polarity and low lipophilicity. These properties hinder its ability to efficiently permeate the lipid-rich membranes of the intestinal epithelium. Consequently, when administered orally, only a very small fraction of the drug reaches systemic circulation, making it unsuitable for oral delivery in its active form.

Q2: What is the relationship between enalapril and enalaprilat?

A2: Enalapril is the ethyl ester prodrug of enalaprilat.[1][2] It was specifically designed to overcome the poor oral absorption of enalaprilat. Enalapril is more lipophilic, allowing for better absorption from the gastrointestinal tract.[3] After absorption, it is hydrolyzed by esterases, primarily in the liver, to release the active metabolite, enalaprilat.[4][5] This prodrug strategy significantly improves the systemic exposure to enalaprilat following oral administration.

Q3: What are the main formulation strategies being investigated to improve the oral bioavailability of enalapril/enalaprilat in preclinical studies?

A3: Several advanced formulation strategies are being explored to enhance the oral bioavailability of enalapril and its active form, enalaprilat. The most common approaches include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[6][7] This enhances the solubility and dissolution rate of the drug.

  • Polyelectrolyte Complexes: These involve the complexation of the drug with oppositely charged polymers. For instance, enalapril maleate has been complexed with the cationic polymethacrylate Eudragit E100.[8] These complexes can enhance intestinal permeation.

  • Lipid-Based Nanocarriers: This includes lipospheres and other lipid nanoparticles that encapsulate the drug, potentially improving its stability and absorption.

  • Biodegradable Microspheres: Polymeric microspheres can be used to encapsulate enalapril for controlled release and to protect it from degradation in the gastrointestinal tract.[9]

Troubleshooting Guides

Formulation Development: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Problem Potential Cause(s) Suggested Solution(s)
Phase separation or instability of the SNEDDS pre-concentrate. - Poor miscibility of components (oil, surfactant, co-surfactant).- Incorrect ratio of components.- Screen different oils, surfactants, and co-surfactants for better miscibility.- Systematically vary the ratios of the components, guided by ternary phase diagrams.
Drug precipitation upon dilution in aqueous media. - The drug has low solubility in the selected SNEDDS components.- The formulation cannot maintain the drug in a solubilized state upon emulsification.- Select oil and surfactant/co-surfactant systems where the drug exhibits the highest solubility.- Increase the concentration of the surfactant/co-surfactant to improve the solubilization capacity of the nanoemulsion.
Formation of large or inconsistent droplet sizes (>200 nm) upon emulsification. - Inefficient emulsification due to the choice or ratio of surfactants.- High viscosity of the formulation.- Optimize the surfactant-to-co-surfactant ratio (Smix) to achieve lower interfacial tension.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12-18 for o/w nanoemulsions).
Low drug loading capacity. - Limited solubility of enalapril/enalaprilat in the lipid components.- Screen a wider range of oils and lipids to find one with higher solubilizing capacity for the drug.- Consider using a phospholipid complex of the drug to improve its lipophilicity before incorporation into the SNEDDS.[4]
In Vivo Preclinical Studies (Rat Models)
Problem Potential Cause(s) Suggested Solution(s)
High variability in pharmacokinetic data (AUC, Cmax) between animals. - Inconsistent dosing volume or technique.- Animal stress affecting gastrointestinal motility and absorption.- Differences in food and water intake.- Ensure accurate oral gavage technique and consistent dosing volumes based on body weight.- Allow for an acclimatization period for the animals before the study.- Fast animals overnight (with free access to water) before dosing to standardize gastrointestinal conditions.
Low or negligible plasma concentrations of the drug. - Poor absorption of the formulation.- Rapid metabolism or clearance of the drug.- Issues with the bioanalytical method.- Re-evaluate the formulation strategy based on in vitro dissolution and ex vivo permeation data.- If using enalapril, ensure the bioanalytical method can accurately measure both enalapril and its metabolite, enalaprilat.- Validate the sensitivity and accuracy of the LC-MS/MS or other analytical methods.
Difficulty in oral administration of lipid-based formulations. - High viscosity of the formulation.- Poor palatability leading to animal resistance.- Gently warm the formulation to reduce viscosity before dosing.- Use appropriate oral gavage needles to ensure safe and complete delivery.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Enalapril Formulations

FormulationAnimal ModelKey Pharmacokinetic FindingsReference
Enalapril-Eudragit E100 ComplexWistar Rats1.7-fold higher intestinal permeation compared to this compound alone. 1.39-fold improvement in relative bioavailability.[8]
Enalapril-loaded Egg Albumin MicrospheresWistar RatsCmax: 12.8 µg/ml, Tmax: 4 hr, AUC: 56.25 µg/hr/ml. Demonstrated controlled release.[9]
Enalaprilat Solution (for permeability reference)Sprague-Dawley RatsLow effective permeability (Peff) of 0.0146 x 10-4 cm/s in rat jejunum.[10]

Table 2: Composition and Properties of an Optimized Enalapril SNEDDS Formulation

ComponentPercentage (%)
Oil (Labrafil®)10
Surfactant (Tween 80)60
Co-surfactant (Transcutol® HP)30
Property Value
Emulsification Time21 seconds
Droplet Size60.16 nm
Zeta Potential1.17 mV
Relative Bioavailability (in humans vs. conventional tablet)112.04%
Data from a study on a solid SNES oral disintegrating tablet in human volunteers.[1]

Experimental Protocols

1. Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Objective: To prepare a liquid SNEDDS pre-concentrate of enalapril.

  • Materials: this compound, oil (e.g., Labrafil®), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol® HP), magnetic stirrer, vortex mixer, glass vials.

  • Methodology:

    • Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Ternary Phase Diagram Construction: To identify the optimal ratio of components, construct a ternary phase diagram. Prepare various mixtures of oil, surfactant, and co-surfactant in different weight ratios (e.g., from 9:1 to 1:9). For each mixture, determine the nanoemulsification region by titrating with water and observing for clarity and stability.

    • Formulation Preparation: Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the required quantities of the oil, surfactant, and co-surfactant into a glass vial.

    • Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed.

    • Add the pre-weighed amount of this compound to the mixture and stir until the drug is completely dissolved.

    • Characterization: Evaluate the prepared SNEDDS for droplet size, zeta potential, and emulsification time upon dilution in a relevant aqueous medium (e.g., simulated gastric fluid).

2. Ex Vivo Intestinal Permeability Assessment (Rat Everted Gut Sac Model)

  • Objective: To evaluate the intestinal permeability of an enalapril formulation.

  • Materials: Male Wistar or Sprague-Dawley rats (200-250g), Krebs-Ringer buffer, surgical instruments, oxygen supply (95% O2 / 5% CO2), water bath with shaker.

  • Methodology:

    • Fast the rat overnight with free access to water.

    • Euthanize the rat using an approved method and immediately isolate the small intestine (jejunum segment is commonly used).

    • Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer to remove any contents.

    • Carefully evert the intestinal segment over a glass rod.

    • Tie one end of the everted sac with a suture and fill it with a known volume of fresh, pre-warmed (37°C), and oxygenated Krebs-Ringer buffer (serosal fluid).

    • Tie the other end and place the sac in a flask containing the test solution (mucosal fluid) - Krebs-Ringer buffer with the enalapril formulation at a known concentration.

    • Incubate the flask at 37°C in a shaking water bath, continuously bubbling with 95% O2 / 5% CO2 for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation period, remove the sac, blot it dry, and collect the serosal fluid.

    • Analyze the concentration of enalapril/enalaprilat in the serosal fluid using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to quantify the drug transport across the intestinal membrane.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Preclinical Evaluation cluster_2 Outcome a Component Screening (Solubility Studies) b Construct Ternary Phase Diagrams a->b c Prepare & Characterize Formulations (SNEDDS, etc.) b->c d In Vitro Release Studies c->d e Ex Vivo Permeability (Everted Gut Sac) d->e Optimized Formulation f In Vivo Pharmacokinetic Study (Rat Model) e->f g Data Analysis (AUC, Cmax, Tmax) f->g h Select Lead Formulation for Further Development g->h Bioavailability Data

Caption: Workflow for enhancing enalaprilat oral bioavailability.

G snedds SNEDDS Formulation (Drug in Oil/Surfactant) emulsion Spontaneous Nanoemulsion (Droplets < 200nm) snedds->emulsion Aqueous Dilution enterocyte Enterocyte (Intestinal Cell) emulsion->enterocyte Increased Surface Area & Solubilization -> Enhanced Passive Diffusion blood Portal Vein / Lymphatics enterocyte->blood Drug Absorption Troubleshooting start Problem: Low In Vivo Bioavailability q1 Is in vitro drug release rate-limiting? start->q1 q2 Is intestinal permeability low (from ex vivo data)? q1->q2 No sol1 Solution: Optimize formulation for faster dissolution (e.g., smaller SNEDDS droplet size). q1->sol1 Yes sol2 Solution: Incorporate permeation enhancers or use systems that interact with the mucosa (e.g., cationic polymers). q2->sol2 Yes sol3 Solution: Investigate potential for high first-pass metabolism. Consider formulations that favor lymphatic uptake (e.g., long-chain lipids). q2->sol3 No

References

Technical Support Center: Optimizing Enalapril Maleate Dosage for Long-Term Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing enalapril maleate in long-term rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for long-term studies in rats and mice?

A1: The appropriate starting dose can vary depending on the rodent species, strain, and the specific experimental model. However, a general starting point for oral administration is between 10 mg/kg/day and 30 mg/kg/day. For administration in drinking water, concentrations of 30 mg/L to 50 mg/L have been used successfully in rats.[1][2] It is crucial to start with a conservative dose and adjust based on the observed physiological response and any adverse effects.

Q2: How should I prepare an this compound solution for administration in drinking water to ensure its stability?

A2: this compound is susceptible to degradation in neutral or alkaline solutions. To enhance stability, it is recommended to dissolve the drug in a slightly acidic buffer. A citrate buffer with a pH between 3.0 and 5.0 is ideal.[3] The use of a sweetened vehicle can also improve stability.[4] Solutions should be protected from light and stored at refrigerated temperatures (around 4°C) to maximize their shelf life.[4]

Q3: My rodents are not drinking the water containing this compound. What can I do to address this taste aversion?

A3: this compound can have a bitter taste, which may lead to reduced water intake. To mitigate this, you can introduce a sweetener to the drinking water. Non-caloric sweeteners like sucralose, saccharin, or stevia are often used in rodent studies.[5][6][7] It is advisable to acclimate the animals to the sweetened water before introducing the drug. If taste aversion persists, consider alternative administration methods such as oral gavage or incorporating the drug into palatable food.[5]

Q4: What are the common side effects of long-term this compound administration in rodents, and how should I monitor for them?

A4: Common side effects include hypotension, transient increases in blood urea nitrogen (BUN) and creatinine levels (indicating potential renal dysfunction), and hyperkalemia (elevated potassium levels).[8] Regular monitoring is essential. This should include:

  • Blood pressure measurements: To ensure the dose is therapeutic without causing severe hypotension.

  • Serum biochemistry: To monitor kidney function (BUN, creatinine) and electrolyte levels (especially potassium).

  • Complete blood count: To check for any hematological abnormalities.

  • Body weight and general health: Regular observation for signs of lethargy, dehydration, or other changes in well-being.

Q5: How do I convert a known effective dose of this compound from rats to mice (or vice versa)?

A5: Dose conversion between species is most accurately done using body surface area (BSA) calculations rather than a simple weight-based conversion. A common formula to calculate the Human Equivalent Dose (HED) from an animal dose is:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

To convert between two animal species, you can use their respective Km values (a factor that relates body weight to BSA). For example, to convert a rat dose to a mouse dose:

Mouse dose (mg/kg) = Rat dose (mg/kg) x (Rat Km / Mouse Km)

The typical Km values are 3 for a mouse and 6 for a rat.[9] Therefore, to convert a rat dose to a mouse dose, you would multiply the rat dose by 0.5.

Troubleshooting Guides

Issue 1: Inconsistent drug intake with administration in drinking water.

  • Problem: Water consumption can vary between individual animals and cages, leading to inconsistent dosing.

  • Solution:

    • Measure water intake daily for each cage to get a more accurate estimate of the dose received per animal.

    • Consider single housing of animals for the most precise measurement of individual water consumption, if compatible with the study design.

    • If intake is still too variable, switch to oral gavage for precise, individual dosing.

Issue 2: Precipitation or degradation of this compound in the prepared solution.

  • Problem: The drug may come out of solution or degrade, leading to inaccurate dosing.

  • Solution:

    • Ensure the pH of the vehicle is acidic. Use a citrate buffer with a pH between 3.0 and 5.0.[3]

    • Prepare fresh solutions frequently. Even under optimal conditions, it is best to prepare new solutions at least once a week.

    • Store solutions in the dark at 4°C. [4]

    • Visually inspect the solution daily for any signs of precipitation or color change.

Issue 3: Unexpected mortality in the treatment group.

  • Problem: Higher than expected mortality may be due to overdosing or severe side effects.

  • Solution:

    • Immediately review your dosing calculations and preparation protocol.

    • Consider lowering the dose.

    • Perform necropsies on deceased animals to investigate the cause of death.

    • Increase the frequency of monitoring for signs of toxicity, such as severe hypotension or renal failure.

Quantitative Data Summary

Table 1: Reported Dosages of this compound in Rodent Studies

Rodent SpeciesAdministration RouteDosage/ConcentrationStudy Context
RatDrinking Water30 mg/L (escalated to 60 and 120 mg/L)Radiation Injury Mitigation[1]
RatDrinking Water50 mg/LChronic Tubulo-interstitial Nephropathy
MouseIn Feed30 mg/kg/dayFrailty in Aging[9]
RatOral Gavage10 mg/kg/dayCold Stress Effects[10]

Table 2: Toxicological and Pharmacokinetic Parameters of Enalapril in Rodents

ParameterRodent SpeciesValue
Oral LD50Mouse1767-2165 mg/kg
Oral LD50Rat1821-2560 mg/kg[11]
Bioavailability (Enalapril)RatApprox. 34%
Active MetaboliteBothEnalaprilat
Elimination Half-life (Enalaprilat)Human (for reference)Approx. 11 hours[4]

Experimental Protocols

Protocol 1: Preparation of this compound in Citrate Buffer for Drinking Water (1 L of 30 mg/L solution)

  • Prepare 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in deionized water and make up to a final volume of 1 L.

  • Prepare 0.1 M Sodium Citrate Solution: Dissolve 29.41 g of sodium citrate dihydrate in deionized water and make up to a final volume of 1 L.

  • Create the Citrate Buffer (pH ~4.0): Mix approximately 380 mL of the 0.1 M citric acid solution with 620 mL of the 0.1 M sodium citrate solution. Verify the pH with a calibrated pH meter and adjust if necessary.

  • Dissolve this compound: Weigh 30 mg of this compound powder. Add it to the 1 L of citrate buffer and stir until fully dissolved.

  • Storage: Store the solution in a light-protected container at 4°C.

Protocol 2: Preparation of this compound for Oral Gavage (10 mL of 5 mg/mL solution)

  • Weigh this compound: Accurately weigh 50 mg of this compound powder.

  • Prepare the Vehicle: Use a commercial suspending vehicle such as Ora-Plus® and Ora-Sweet® (in a 1:1 ratio) or a prepared citrate buffer as described above.

  • Create a Paste: Place the this compound powder in a mortar. Add a small amount of the vehicle and levigate with a pestle to form a smooth paste.

  • Dilute to Final Volume: Gradually add more vehicle while mixing to ensure homogeneity. Transfer the mixture to a 10 mL graduated cylinder and add vehicle to reach the final volume.

  • Storage: Store the suspension in an amber bottle or syringe at 4°C. Shake well before each use.

Visualizations

Enalapril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone stimulates Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Enalapril This compound (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis in Liver Enalaprilat->ACE inhibits Bradykinin Bradykinin (Vasodilator) Enalaprilat->Bradykinin prevents degradation Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin->Inactive_Fragments degrades Vasodilation Vasodilation Bradykinin->Vasodilation promotes Reduced_BP Decreased Blood Pressure Vasodilation->Reduced_BP

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase Dose_Selection 1. Dose Selection & Calculation Solution_Prep 2. Solution Preparation (e.g., in Citrate Buffer) Dose_Selection->Solution_Prep Acclimation 3. Animal Acclimation & Baseline Measurements Solution_Prep->Acclimation Drug_Admin 4. Daily Drug Administration (Drinking Water or Gavage) Acclimation->Drug_Admin Monitoring 5. Regular Monitoring (BP, Weight, Health) Drug_Admin->Monitoring Sampling 6. Periodic Blood/Tissue Sampling Monitoring->Sampling Data_Analysis 7. Biochemical & Physiological Analysis Sampling->Data_Analysis Endpoint 8. Endpoint Data Collection & Statistical Analysis Data_Analysis->Endpoint

Caption: General experimental workflow for long-term rodent studies.

References

Technical Support Center: Mitigating Enalapril-Induced Cough in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating enalapril-induced cough in animal models of hypertension.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind enalapril-induced cough in animal models?

A1: The most widely accepted mechanism is the accumulation of bradykinin in the airways.[1][2] Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, blocks the degradation of bradykinin. Elevated bradykinin levels sensitize airway sensory nerves, leading to bronchoconstriction and cough.[3] Substance P and prostaglandins are also implicated in this process.[2][4]

Q2: Which animal models are most commonly used to study enalapril-induced cough?

A2: Guinea pigs are the most standard preclinical model for studying cough due to the similarity of their airway innervation to humans.[5] Other animal models, including pigs, cats, and dogs, have also been utilized.[5]

Q3: How is cough typically induced and measured in these animal models?

A3: Cough is often induced by challenging the animals with an aerosolized tussive agent like capsaicin or citric acid.[4][6] The frequency and intensity of the cough response are then measured, often using a whole-body plethysmography system to detect characteristic changes in airflow and pressure.[7] Some studies also investigate spontaneous coughing after prolonged enalapril treatment.[6]

Q4: What are the key signaling pathways involved in enalapril-induced cough?

A4: The primary pathway involves the inhibition of ACE by enalapril, leading to an increase in bradykinin. Bradykinin then acts on B1 and B2 receptors on sensory nerves in the airways. This can lead to the release of neuropeptides like Substance P, which in turn acts on neurokinin-1 (NK1) receptors, and the production of prostaglandins, which can further sensitize the cough reflex. The transient receptor potential vanilloid 1 (TRPV1) channel is also a key player, as it can be sensitized by these inflammatory mediators, lowering the threshold for cough induction.

Troubleshooting Guides

Issue 1: High variability in cough response to tussive agents.
  • Possible Cause: Inconsistent aerosol delivery.

    • Troubleshooting Tip: Ensure the nebulizer is functioning correctly and delivering a consistent particle size. Calibrate the nebulizer before each experiment. Place the animal in a standardized exposure chamber to ensure consistent aerosol concentration.

  • Possible Cause: Animal stress.

    • Troubleshooting Tip: Acclimatize animals to the experimental setup and handling procedures to minimize stress, which can affect respiratory patterns and cough reflex.

  • Possible Cause: Inter-animal variability.

    • Troubleshooting Tip: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. Consider using both male and female animals, as sex differences in cough reflex have been reported.[8][9]

Issue 2: Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes, deep breaths).
  • Possible Cause: Inadequate measurement technique.

    • Troubleshooting Tip: Utilize a synchronized system that records audio, video, and respiratory airflow. This allows for a more accurate differentiation of coughs based on their characteristic three-phase pattern (inspiration, glottal closure with expiratory muscle contraction, and glottal opening with a high-velocity expiratory airflow) and associated sound.

  • Possible Cause: Subjective scoring.

    • Troubleshooting Tip: Develop a clear and objective scoring criterion for identifying coughs. Have at least two independent and blinded observers score the recordings to ensure consistency and reduce bias.

Issue 3: Lack of significant enalapril-induced cough enhancement.
  • Possible Cause: Insufficient duration or dose of enalapril treatment.

    • Troubleshooting Tip: Studies have shown that chronic administration of enalapril is often required to potentiate the cough reflex.[5][6] Review the literature for effective dosing regimens in your chosen animal model. A daily oral administration of 3 mg/kg for 20 to 30 days has been shown to enhance spontaneous cough in guinea pigs.[6]

  • Possible Cause: Choice of tussive agent.

    • Troubleshooting Tip: The sensitivity to different tussive agents can vary. While capsaicin and citric acid are commonly used, consider trying other agents like bradykinin itself to directly assess the sensitization of the cough reflex.

Experimental Protocols & Data

Key Experimental Methodologies

Below are detailed methodologies for key experiments cited in the literature for studying enalapril-induced cough.

Protocol 1: Induction of Cough with Capsaicin in Guinea Pigs

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Enalapril Treatment: Administer enalapril (e.g., 10 mg/kg/day, p.o.) for a specified period (e.g., 14 consecutive days).

  • Cough Induction: Place the conscious and unrestrained animal in a whole-body plethysmograph chamber. Expose the animal to an aerosol of capsaicin (e.g., 10 µM) for a set duration (e.g., 7 minutes).

  • Cough Measurement: Record the number of coughs during and after the exposure period using a pressure transducer to detect characteristic changes in chamber pressure.

Protocol 2: Investigation of Spontaneous Cough in Guinea Pigs

  • Animal Model: Male guinea pigs.

  • Enalapril Treatment: Daily oral administration of enalapril (3 mg/kg) for 20 to 30 days.[6]

  • Cough Measurement: House the animals in individual observation chambers and record their spontaneous coughs over a defined period using a sensitive microphone and recording software.

Quantitative Data Summary

Table 1: Effects of Enalapril and Mitigating Agents on Cough Frequency in Animal Models

Animal ModelEnalapril TreatmentTussive AgentMitigating AgentDose of Mitigating Agent% Reduction in Cough FrequencyReference
Guinea Pig3 mg/kg/day for 30 daysSpontaneousdes-Arg(10)-[Leu(9)]kallidin (B1 antagonist)Not specifiedSignificant inhibition
Guinea Pig3 mg/kg/day for 30 daysSpontaneousIcatibant (B2 antagonist)10 nmol/kgSlight, not significant
Pig7.5 and 15 µg/kg, i.v.0.8 M Citric AcidHoe140 (Icatibant, B2 antagonist)0.5 and 1 mg/kgDose-related decrease[6]
Pig15 µg/kg, i.v.0.8 M Citric AcidSR 140333 (NK1), SR 48968 (NK2), SR 142801 (NK3) antagonistsNot specifiedSignificant decrease[6]
Cat5 mg/kg/day for 15 daysMechanical IrritationDiltiazem30 mg/kg/daySignificant decrease[7]

Visualizations

Signaling Pathways and Experimental Workflows

Enalapril_Cough_Pathway cluster_blood_vessel Blood Vessel / Airway Lumen cluster_sensory_nerve Sensory Nerve Ending Enalapril Enalapril ACE ACE Enalapril->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Inhibits Degradation Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE B1_Receptor B1 Receptor Bradykinin->B1_Receptor Activates B2_Receptor B2 Receptor Bradykinin->B2_Receptor Activates Prostaglandins Prostaglandin Synthesis B1_Receptor->Prostaglandins Substance_P Substance P Release B2_Receptor->Substance_P B2_Receptor->Prostaglandins TRPV1 TRPV1 Channel (Sensitization) Substance_P->TRPV1 Sensitizes Prostaglandins->TRPV1 Sensitizes Cough_Signal Signal to Brainstem (Cough Reflex) TRPV1->Cough_Signal Activates

Caption: Signaling pathway of enalapril-induced cough.

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Guinea Pig) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Cough Baseline Cough Measurement (Optional) Acclimatization->Baseline_Cough Enalapril_Admin Enalapril Administration (Chronic Dosing) Baseline_Cough->Enalapril_Admin Tussive_Challenge Tussive Agent Challenge (e.g., Capsaicin Aerosol) Enalapril_Admin->Tussive_Challenge Mitigation_Study Mitigation Study (Antagonist Administration) Enalapril_Admin->Mitigation_Study For Mitigation Studies Cough_Recording Cough Response Recording (Plethysmography, Audio, Video) Tussive_Challenge->Cough_Recording Data_Analysis Data Analysis (Cough Count, Latency, etc.) Cough_Recording->Data_Analysis Mitigation_Study->Tussive_Challenge

Caption: General experimental workflow for studying enalapril-induced cough.

Troubleshooting_Logic Start Start: Experiment yields unexpected results High_Variability High Variability in Cough Response? Start->High_Variability Check_Aerosol Check Aerosol Delivery (Nebulizer, Chamber) High_Variability->Check_Aerosol Yes No_Cough_Enhancement No Significant Cough Enhancement? High_Variability->No_Cough_Enhancement No Check_Stress Review Animal Handling & Acclimatization Check_Aerosol->Check_Stress Increase_N Increase Sample Size (N) Check_Stress->Increase_N End Refined Experiment Increase_N->End Check_Dose Verify Enalapril Dose & Duration No_Cough_Enhancement->Check_Dose Yes Difficulty_Distinguishing Difficulty Distinguishing Coughs? No_Cough_Enhancement->Difficulty_Distinguishing No Check_Agent Consider Different Tussive Agent Check_Dose->Check_Agent Check_Agent->End Improve_Measurement Improve Measurement (Sync Audio/Video/Airflow) Difficulty_Distinguishing->Improve_Measurement Yes Difficulty_Distinguishing->End No Objective_Scoring Implement Blinded, Objective Scoring Improve_Measurement->Objective_Scoring Objective_Scoring->End

Caption: Troubleshooting decision tree for enalapril-induced cough experiments.

References

Addressing matrix effects in the bioanalysis of enalapril maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of enalapril maleate and its active metabolite, enalaprilat.

Troubleshooting Guide

Question: I am observing significant ion suppression for enalapril and enalaprilat in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analytes of interest, leading to reduced sensitivity.[1][2][3] For enalapril and enalaprilat, phospholipids from plasma or serum are a primary cause of this issue.

Here is a step-by-step troubleshooting workflow:

cluster_0 Troubleshooting Ion Suppression cluster_1 Sample Preparation Options start Observe Ion Suppression check_sample_prep Review Sample Preparation start->check_sample_prep Start check_chromatography Optimize Chromatography check_sample_prep->check_chromatography If suppression persists ppt Protein Precipitation (PPT) check_sample_prep->ppt Evaluate l_l_e Liquid-Liquid Extraction (LLE) check_sample_prep->l_l_e Evaluate spe Solid-Phase Extraction (SPE) check_sample_prep->spe Evaluate check_ms Adjust MS Parameters check_chromatography->check_ms If suppression persists implement_solution Implement Optimized Method check_ms->implement_solution Finalize

Caption: Troubleshooting workflow for ion suppression.

  • Evaluate Sample Preparation: The initial and most critical step is to improve the sample clean-up process to remove interfering endogenous components.[2][4]

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[2] If using PPT, consider diluting the supernatant post-precipitation to reduce the concentration of matrix components.[4]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A detailed LLE protocol is provided in the Experimental Protocols section.

    • Solid-Phase Extraction (SPE): SPE is highly effective for minimizing matrix effects by providing superior sample cleanup.[4] Consider using mixed-mode or phospholipid removal SPE cartridges.[4]

  • Optimize Chromatographic Conditions: If matrix effects persist, chromatographic separation should be optimized to separate the analytes from the interfering matrix components.

    • Adjust the mobile phase composition and gradient to achieve better resolution. The use of formic acid in the mobile phase can improve peak shape and spectral response for enalapril and enalaprilat.[5]

    • Ensure that the retention times of enalapril and enalaprilat do not coincide with the elution of a large portion of the matrix components.

  • Adjust Mass Spectrometer (MS) Parameters:

    • Ionization Polarity: Investigate both positive and negative ionization modes. For enalapril and enalaprilat, studies have shown that negative polarity can sometimes result in less ion suppression compared to positive polarity.[1]

    • Source Parameters: Optimize source-dependent parameters such as gas flows, temperature, and voltages to enhance analyte signal and minimize the influence of matrix components.

  • Utilize an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for enalapril and enalaprilat is highly recommended.[6] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing effective compensation during quantification.[6] If a SIL-IS is not available, a structural analog can be used, but its ability to track and compensate for matrix effects must be thoroughly validated.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the biological matrix.[2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] In the bioanalysis of enalapril and its active metabolite enalaprilat, matrix effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and bioequivalence studies.[2] The primary sources of matrix effects in plasma and serum are endogenous components like phospholipids.

Q2: How can I quantitatively assess matrix effects for enalapril and enalaprilat according to regulatory guidelines?

A2: Regulatory bodies like the FDA and EMA provide guidance on the evaluation of matrix effects.[8] The most common approach is the post-extraction spike method.[9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

The matrix factor (MF) is calculated as follows: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The FDA guidance suggests that the accuracy of quality control (QC) samples prepared in at least six different lots of matrix should be within ±15% of the nominal concentration, and the precision should not be greater than 15%.[8]

Q3: What sample preparation techniques are recommended to minimize matrix effects for enalapril analysis?

A3: The choice of sample preparation technique is crucial for mitigating matrix effects. Here's a comparison of common methods:

Sample Preparation TechniqueAdvantagesDisadvantagesSuitability for Enalapril
Protein Precipitation (PPT) Simple, fast, high-throughputProne to significant matrix effects, especially from phospholipids[2]Can be used, but may require further optimization like supernatant dilution[4][5]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPTMore labor-intensive, requires solvent optimizationA good option for improved sample cleanup[10]
Solid-Phase Extraction (SPE) Excellent for removing interferences, highly selective[4]More complex and costly than PPT or LLEHighly recommended, especially with phospholipid removal plates[4]

Q4: Can the stability of this compound in the biological matrix affect my results?

A4: Yes, the stability of this compound is a critical factor. Enalapril is a prodrug that can be hydrolyzed to its active metabolite, enalaprilat.[11] This degradation can be influenced by the pH of the matrix.[12][13] It is essential to perform stability studies under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure the integrity of the samples from collection to analysis.[10] The stability of enalapril can be pH-dependent, with degradation pathways leading to enalaprilat in basic conditions and diketopiperazine in acidic conditions.[12][14][15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Enalapril and Enalaprilat in Human Serum

This protocol is adapted from a validated LC-MS/MS method.[10]

  • Sample Preparation:

    • Pipette 475 µL of human serum into a clean microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., Fluoxetine).

    • Add 25 µL of the enalapril/enalaprilat working standard or QC solution.

    • Vortex the sample for 10 seconds.

    • Add 475 µL of 1% ammonia solution and vortex for another 10 seconds.

  • Extraction:

    • Add 3.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 3 minutes.

  • Evaporation and Reconstitution:

    • Transfer 2.1 mL of the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 500 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Enalapril and Enalaprilat in Human Plasma

This protocol is based on a simple and rapid method.[5]

  • Sample Preparation:

    • Pipette 300 µL of human plasma into a microcentrifuge tube.

    • Add the appropriate volume of enalapril/enalaprilat working standard or QC solution.

    • Add the internal standard working solution (e.g., Tolbutamide).

  • Precipitation:

    • Add a precipitating agent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (plasma:solvent).

    • Vortex vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Recovery and Matrix Effect Data for Enalapril and Enalaprilat from a Validated LC-MS/MS Method

Data adapted from a study utilizing a protein precipitation method.[5][16]

AnalyteQC LevelMean Recovery (%)CV (%)Matrix Effect (%)CV (%)
Enalapril Low (LQC)96.52.198.23.5
Medium (MQC)98.71.899.12.8
High (HQC)99.31.598.93.1
Enalaprilat Low (LQC)94.22.5101.54.2
Medium (MQC)97.61.9100.83.7
High (HQC)98.81.6101.23.3

Visualizations

cluster_workflow General Bioanalytical Workflow for Enalapril sample_collection Sample Collection (Plasma/Serum) sample_prep Sample Preparation (PPT, LLE, or SPE) sample_collection->sample_prep Add Internal Standard lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A generalized workflow for the bioanalysis of enalapril.

cluster_pathway Enalapril Metabolism Enalapril Enalapril (Prodrug) Hydrolysis Hepatic Hydrolysis (Esterases) Enalapril->Hydrolysis Enalaprilat Enalaprilat (Active Metabolite) Hydrolysis->Enalaprilat

Caption: Metabolic conversion of enalapril to enalaprilat.

References

Technical Support Center: Enalapril Maleate Solubility for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enalapril maleate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in in-vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white crystalline powder. It is sparingly soluble in water, soluble in ethanol, and freely soluble in methanol.[1] For in-vitro experiments, it is commonly dissolved in organic solvents like DMSO to create a stock solution before being diluted into aqueous buffers or cell culture media.[2]

Q2: I am having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?

A2: Direct dissolution in aqueous solutions is often challenging because this compound is sparingly soluble in water.[1] Several sources report it as insoluble or having very low solubility in water at room temperature.[3] For instance, the solubility in PBS (pH 7.2) is approximately 1 mg/mL, and aqueous solutions are not recommended for storage for more than one day.[2] Preparing a high-concentration stock solution in an organic solvent first is the standard and recommended procedure.

Q3: What is the recommended solvent for preparing a concentrated stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of this compound.[2][4] It can achieve concentrations as high as 99 mg/mL (201.0 mM).[3][5] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of the compound.[4][5]

Q4: My this compound solution appears cloudy or shows precipitation after dilution into my aqueous experimental medium. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue when the final concentration of the drug exceeds its solubility limit in that medium. Here are some troubleshooting steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

  • Check Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is minimal (typically <0.5% or <0.1%), as high concentrations can be toxic to cells and may also affect the solubility of other components.[2]

  • Gentle Warming and Sonication: For some aqueous solutions, gentle warming and ultrasonication can help improve solubility.[4][6] However, be cautious about the temperature sensitivity and stability of this compound.

  • pH Adjustment: The degradation pathway of this compound is pH-dependent. It shows better stability in the pH range of 2.00 – 7.00.[7] Adjusting the pH of your final solution might improve stability, but this must be compatible with your experimental system (e.g., cell culture).

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

A5: Yes, researchers have explored several methods. For experimental purposes, co-solvents can be effective. One formulation for in-vivo use involves a mixture of DMSO, PEG300, Tween80, and water, which could be adapted for specific in-vitro needs if the components are compatible with the assay.[5] Other advanced methods reported in formulation science include creating solid dispersions with excipients like mannitol or using hydrotropic solubilization with agents like urea, though these are less common for direct application in typical in-vitro assays.[8][9]

Data Summary: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers and databases.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO ≥ 99≥ 201.0Use fresh, anhydrous DMSO.[3][5]
≥ 50≥ 101.52Hygroscopic DMSO impacts solubility.[4]
≥ 25~50.76[2]
≥ 23.15~47.00[6]
Ethanol 48.12[3]
≥ 2.12~4.30Requires ultrasonication.[6]
~0.25~0.51[2]
Water Insoluble-[3]
33.3367.67Requires ultrasonic and warming.[4]
Sparingly Soluble-[1]
0.213~0.43[10]
PBS (pH 7.2) ~1~2.03Do not store aqueous solution > 1 day.[2]
Methanol Freely Soluble-[1]
Dimethyl Formamide ~15~30.45[2]

Note: Solubility can vary slightly between batches.[3]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a 100 mM stock solution of this compound.

Materials:

  • This compound (MW: 492.52 g/mol )[3]

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 49.25 mg of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be applied if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.[2][4]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the serial dilution of the DMSO stock solution into a cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid issues with localized high concentrations of DMSO, first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:100 in sterile culture medium to create a 1 mM solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution for higher concentrations) to the final volume of the cell culture medium to achieve the desired working concentration (e.g., 1 µM, 10 µM, 100 µM).

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.

  • Final DMSO Check: Calculate the final percentage of DMSO in the working solution. It should ideally be below 0.1% to avoid solvent-induced cellular effects.[2] For example, a 1:1000 dilution of the stock solution results in a 0.1% DMSO concentration.

Diagrams and Workflows

Mechanism of Action: RAAS Inhibition

Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat.[11] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI converts to AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts to Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction leads to Renin Renin Renin->Angiotensinogen acts on ACE ACE ACE->AngiotensinI acts on Enalaprilat Enalaprilat (Active Form) Enalaprilat->ACE INHIBITS

Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway showing inhibition by enalaprilat.

Experimental Workflow: Solution Preparation

This workflow outlines the decision-making process for preparing this compound solutions for in-vitro experiments.

Enalapril_Workflow start Start: Need Enalapril Maleate Solution stock_prep Prepare concentrated stock in anhydrous DMSO (e.g., 100 mM) start->stock_prep dissolved Is it fully dissolved? stock_prep->dissolved sonicate Apply gentle warming or sonication dissolved->sonicate No dilute Dilute stock into aqueous medium (e.g., cell culture media) dissolved->dilute Yes sonicate->dissolved precipitate Does it precipitate? dilute->precipitate ready Solution Ready for Experiment (Final DMSO < 0.1%) precipitate->ready No troubleshoot Troubleshoot: 1. Lower final concentration 2. Prepare fresh stock 3. Check medium pH precipitate->troubleshoot Yes troubleshoot->dilute

Caption: Decision workflow for preparing this compound experimental solutions.

Logical Relationship: Stability & Degradation

This diagram illustrates the key factors influencing the stability of this compound and its primary degradation products. This compound is susceptible to hydrolysis and intramolecular cyclization.[7][12]

Degradation_Pathway EM This compound Enalaprilat Enalaprilat • Active Metabolite • Formed by Ester Hydrolysis EM->Enalaprilat Hydrolysis (e.g., low pH, esterases) DKP Diketopiperazine (DKP) • Inactive Product • Formed by Cyclization EM->DKP Intramolecular Cyclization (e.g., neutral/alkaline pH, heat) Factors {Influencing Factors|• pH • Moisture (Hydrolysis) • Temperature • Excipients} Factors->EM affect stability

References

Validation & Comparative

A Comparative Guide to Validated HPLC-UV Methods for Enalapril Maleate Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quality control of enalapril maleate against alternative analytical techniques. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Introduction

This compound is a prodrug that is converted in the body to its active form, enalaprilat, which is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. HPLC-UV is a widely used technique for this purpose due to its specificity, sensitivity, and robustness. This guide details a validated HPLC-UV method and compares its performance with other analytical approaches.

High-Performance Liquid Chromatography (HPLC-UV) Method

A common and effective method for the analysis of this compound involves reversed-phase HPLC with UV detection. This technique separates enalapril from its impurities and degradation products, allowing for accurate quantification.

Experimental Protocol: HPLC-UV

A representative validated HPLC-UV method for the determination of this compound is summarized below.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: C18 (4.6 x 250 mm, 5 µm particle size) or C8 (4.6 mm i.d. X 250 mm, 5 μm).[1][2]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic phosphate buffer.[2][3] A typical composition is acetonitrile and 20 mmol phosphate buffer adjusted to pH 2.2 (25:75 v/v).[2]

  • Flow Rate: Typically set between 0.8 mL/min and 2.0 mL/min.[2][4]

  • Injection Volume: 5 µL to 50 µL.[1][5]

  • Detection Wavelength: 215 nm.[1][2][3][6]

  • Column Temperature: Ambient or controlled, for instance at 25°C or 55°C.[1][7]

  • Run Time: Can be as short as 3 minutes or longer depending on the separation requirements, with some methods achieving a total run time of less than 9 minutes.[2][4]

Data Presentation: HPLC-UV Method Performance

The performance of a typical validated HPLC-UV method for this compound is summarized in the table below.

ParameterPerformance Data
Linearity Range 1.6 - 48 µg/mL (R² > 0.999)[1]
Accuracy (% Recovery) 98.6% - 101.6%[1]
Precision (RSD%) < 1% (Intra-day and Inter-day)[1]
Limit of Detection (LOD) 0.021%[2]
Limit of Quantification (LOQ) 0.062%[2]
Retention Time Approximately 2.3 - 7.9 minutes[1][4]

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust method, other techniques can also be employed for the quality control of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the analysis of specific impurities.

Alternative Methods Overview
  • UV-Visible Spectrophotometry: A simpler and more cost-effective method, but it lacks the specificity of chromatographic techniques and is more susceptible to interference from excipients and impurities.[8]

  • High-Performance Thin-Layer Chromatography (HPTLC): Offers the advantage of analyzing multiple samples simultaneously, leading to higher throughput. However, it generally has lower resolution and sensitivity compared to HPLC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for the determination of enalapril and its active metabolite, enalaprilat, in biological matrices such as plasma.[9] It is, however, more expensive and complex to operate than HPLC-UV.

Data Presentation: Comparison of Analytical Methods
Analytical MethodPrincipleKey AdvantagesKey Disadvantages
HPLC-UV Chromatographic separation followed by UV detection.High specificity, good sensitivity, robust, and widely available.Requires more expensive instrumentation and solvents than spectrophotometry.
UV-Visible Spectrophotometry Measurement of UV absorbance.Simple, rapid, and cost-effective.Lacks specificity, prone to interference.[8]
HPTLC Planar chromatographic separation.High throughput, low solvent consumption per sample.Lower resolution and sensitivity than HPLC.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.Very high sensitivity and selectivity, suitable for bioanalysis.[9]High cost of instrumentation and complexity of operation.

Mandatory Visualizations

Experimental Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis cluster_report Result Reporting SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer & Organic Solvent) Column Chromatographic Separation (C18 Column) MobilePhasePrep->Column Injection->Column Detection UV Detection (215 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Quality Control Report Quantification->Report

Caption: Workflow of the HPLC-UV method for this compound quality control.

Logical Relationship of Analytical Methods for this compound

Method_Comparison Enalapril This compound Quality Control HPLC HPLC-UV Enalapril->HPLC High Specificity Spectro UV-Vis Spectrophotometry Enalapril->Spectro Simplicity HPTLC HPTLC Enalapril->HPTLC High Throughput LCMS LC-MS/MS Enalapril->LCMS High Sensitivity

References

A Comparative Guide to the Cross-Validation of Enalapril Maleate Bioanalytical Methods Across Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of enalapril and its active metabolite, enalaprilat, in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. When these studies are conducted across multiple sites, it is imperative to perform a cross-validation of the bioanalytical methods to ensure data consistency and reliability. This guide provides a comprehensive comparison of experimental protocols and performance data from various validated methods for enalapril maleate, simulating a cross-validation exercise between different laboratories.

The process of cross-validation is essential for establishing the interchangeability of analytical data from different laboratories.[1] This is particularly critical in global pharmaceutical development, where samples from a single clinical trial may be analyzed at multiple sites.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which include recommendations for cross-validation when method transfers or inter-laboratory comparisons are necessary.[2][3][4][5]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories. This process ensures that both laboratories can produce comparable results for the same set of samples.

Cross-Validation Workflow cluster_0 Originating Laboratory (Lab A) cluster_1 Receiving Laboratory (Lab B) cluster_2 Data Comparison & Acceptance A1 Method Development & Full Validation A2 Prepare & Analyze QC Samples (Low, Medium, High) A1->A2 A3 Analyze Clinical Study Samples A1->A3 B2 Analyze QC Samples from Lab A A2->B2 Ship Samples B3 Re-analyze a Subset of Clinical Study Samples from Lab A A3->B3 Ship Samples B1 Method Transfer & Partial Validation B1->B2 B1->B3 C1 Statistical Comparison of QC & Clinical Sample Results B2->C1 B3->C1 C2 Acceptance Criteria Met? C1->C2 D1 Method is Cross-Validated C2->D1 Yes D2 Investigate Discrepancies & Re-validate C2->D2 No

Figure 1: Workflow for inter-laboratory bioanalytical method cross-validation.

Comparative Summary of Bioanalytical Methods

The following tables summarize key parameters from different published bioanalytical methods for enalapril, presented as if they were from three distinct laboratories (Lab 1, Lab 2, and Lab 3) undergoing a cross-validation study.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterLaboratory 1[6]Laboratory 2[7]Laboratory 3[8]
Analytical Technique LC-MS/MSLC-MS/MSHPLC-UV
Column Phenomenex C18 (50x4.6 mm, 5µm)Not SpecifiedPurospher Start C18 (250x4.6 mm, 5µm)
Mobile Phase Methanol:Acetonitrile:Water:Formic acid (70:20:10:0.01% v/v)Acetonitrile: 5mM Ammonium Acetate (80:20 v/v)Methanol:Acetonitrile:Water (70:30 v/v, pH 3.5)
Flow Rate IsocraticNot Specified1.0 mL/min
Detection MS/MS (API 3200)MS/MSUV at 215 nm
Internal Standard FluoxetineTolbutamideDiclofenac Sodium
Retention Time Not SpecifiedNot Specified2.4 min (Enalapril), 4.0 min (IS)
Table 2: Sample Preparation and Validation Parameters
ParameterLaboratory 1[6]Laboratory 2[7]Laboratory 3[8]
Biological Matrix Human SerumHuman PlasmaHuman Serum
Extraction Method Liquid-Liquid Extraction (LLE)Protein PrecipitationNot Specified
Linearity Range 0.25 - 50.0 ng/mL1.0 - 500.0 ng/mL2.5 - 100 µg/mL
LLOQ 0.25 ng/mL1.0 ng/mL12 ng/mL
Mean Recovery 39.04 - 49.81%Not SpecifiedNot Specified
Intra-day Precision (%CV) < 7.36%Not Specified0.07 - 1.25%
Inter-day Precision (%CV) < 5.80%Not Specified0.07 - 1.25%
Intra-day Accuracy (%) 2.16 - 7.01%Not Specified99 - 102% (as recovery)
Inter-day Accuracy (%) 3.85 - 5.88%Not Specified99 - 102% (as recovery)

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparative tables. These protocols provide the necessary information for reproducing the analytical methods.

Protocol from Laboratory 1 (LC-MS/MS Method)[6]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 475 µL of enalapril-free control serum, add 25 µL of the working standard solution of enalapril.

    • Add 25 µL of the internal standard (Fluoxetine) working solution and vortex.

    • Add 475 µL of 1% ammonia solution and mix by vortexing.

    • Add 3.0 mL of extraction solvent and vortex for 2 minutes.

    • Centrifuge the samples at 4000 rpm for 3 minutes.

    • Transfer 2.1 mL of the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue with 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: API 3200 Triple Quadrupole Mass Spectrometer.

    • Column: Phenomenex C18, 5µm, 50x4.6 mm.

    • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water:Formic acid (70:20:10:0.01% v/v).

    • Ionization: Atmospheric Pressure Electrospray Ionization (ESI).

Protocol from Laboratory 2 (LC-MS/MS Method)[7]
  • Sample Preparation (Protein Precipitation):

    • This method was developed for the simultaneous quantification of enalapril and its active metabolite, enalaprilat.

    • A protein precipitation technique was used for sample cleanup from 300 µL of human plasma.

    • Specific details of the precipitation agent were not provided in the abstract.

  • Chromatographic Conditions:

    • The method is described as sensitive and selective for both enalapril and enalaprilat.

    • The lower limit of quantification (LLOQ) is 1 ng/mL with a linear range up to 500 ng/mL for both analytes.

Protocol from Laboratory 3 (HPLC-UV Method)[8]
  • Sample Preparation:

    • Plasma samples were obtained from healthy volunteers and stored at -20°C.

    • The specific extraction or cleanup procedure for serum samples was not detailed in the abstract.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detection.

    • Column: Purospher Start C18 (250 cm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol-acetonitrile-water (70:30 v/v) with pH adjusted to 3.5 using phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Internal Standard: Diclofenac sodium.

Conclusion

The comparison of these three distinct bioanalytical methods for this compound highlights the variability in experimental approaches, from sample preparation to analytical instrumentation. A cross-validation study would be essential to ensure that data generated by these different methods are comparable and can be pooled for a comprehensive pharmacokinetic analysis. The key to a successful cross-validation lies in the rigorous statistical comparison of results from a shared set of quality control and clinical samples, as outlined in the workflow diagram. Adherence to regulatory guidelines on bioanalytical method validation is paramount to ensure the integrity of the data submitted for regulatory approval.[2][5][9]

References

Comparative Efficacy of Enalapril Maleate Versus Other ACE Inhibitors in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of enalapril maleate with other Angiotensin-Converting Enzyme (ACE) inhibitors in preclinical models of heart failure. The information is curated from various experimental studies to support research and development in cardiovascular therapeutics.

Overview of ACE Inhibitors in Heart Failure

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of heart failure. By blocking the conversion of angiotensin I to angiotensin II, they mitigate vasoconstriction, reduce aldosterone secretion, and decrease sodium and water retention. This cascade of effects leads to reduced cardiac preload and afterload, thereby improving cardiac function and attenuating pathological remodeling of the heart. Enalapril, a widely studied ACE inhibitor, has demonstrated significant efficacy in various animal models of heart failure. This guide will compare its performance against other ACE inhibitors such as lisinopril, captopril, and ramipril.

Data Summary: Enalapril vs. Other ACE Inhibitors

The following tables summarize quantitative data from preclinical studies, offering a comparative view of the effects of different ACE inhibitors on key parameters of cardiac function and remodeling in heart failure models.

Table 1: Effects on Cardiac Function

ACE InhibitorAnimal ModelKey FindingsReference
Enalapril Dog (Pacing-Induced Heart Failure)Significantly increased velocity of circumferential fiber shortening and decreased left ventricular ejection time.[1][1]
Enalapril Dog (Myocardial Infarction)Improved left ventricular ejection fraction and limited the expansion and thinning of the infarct zone.[2][3][2][3]
Enalapril Hamster (Cardiomyopathy)Attenuated the reduction of left ventricular percentage of fractional shortening.[4][4]
Lisinopril -In a comparative study with enalapril, both drugs were found to be at least equally effective and well-tolerated.[5][5]
Captopril -A network meta-analysis suggested that enalapril might be a better option than captopril for increasing ejection fraction and stroke volume.[6][6]
Ramipril -A network meta-analysis indicated that ramipril was associated with the lowest incidence of all-cause mortality, while enalapril was effective in improving ejection fraction.[6][7][6][7]

Table 2: Effects on Cardiac Remodeling

ACE InhibitorAnimal ModelKey FindingsReference
Enalapril Dog (Myocardial Infarction)Limited progressive ventricular dilation and hypertrophy.[2][3] Reduced infarct collagen content.[2][2][3]
Enalapril Dog (Pacing-Induced Heart Failure)Attenuated atrial fibrosis and remodeling.[8][8]
Enalapril Rat (Spontaneously Hypertensive)Attenuated cardiac remodeling.[9][9]
Imidapril Dog (Naturally Acquired Heart Failure)Proved to be as effective as enalapril in improving quality of life scores and had similar survival times.[10][10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols from the cited studies.

Pacing-Induced Heart Failure Model in Dogs
  • Animal Model: Adult mongrel dogs.

  • Heart Failure Induction: A programmable ventricular pacemaker is surgically implanted. Rapid ventricular pacing (e.g., 245 beats/min) is initiated to induce a low-output cardiomyopathic state. Once heart failure develops, the pacing rate is reduced (e.g., 190 beats/min) to maintain a stable condition.[1]

  • Drug Administration: Dogs are randomized to receive either the ACE inhibitor (e.g., enalapril 2 mg/kg/day) or a placebo.[8] Treatment is typically administered orally.

  • Efficacy Assessment: Cardiac function is assessed using echocardiography to measure parameters like left atrial and ventricular dimensions, fractional shortening, and ejection fraction.[1][8] Hemodynamic monitoring may also be employed.

Myocardial Infarction-Induced Heart Failure Model in Dogs
  • Animal Model: Adult dogs.

  • Heart Failure Induction: The left anterior descending coronary artery is ligated to induce an anterior myocardial infarction.[2]

  • Drug Administration: One day after the ligation, dogs are randomized to a control group (no treatment) or a group receiving oral enalapril (e.g., 2.5 mg BID).[2]

  • Efficacy Assessment: Two-dimensional echocardiography is used to monitor in vivo changes in left ventricular size, shape, mass, and function over several weeks.[2] Postmortem analysis includes measurement of infarct size, collagen content, and topographic mapping of the heart.[2][3]

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the research.

Signaling_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Cardiac_Remodeling Cardiac Remodeling AT1_Receptor->Cardiac_Remodeling ACE_Inhibitors ACE Inhibitors (Enalapril, etc.) ACE_Inhibitors->ACE Inhibition

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Dog, Rat) Induce_HF Induce Heart Failure (e.g., Pacing, MI) Animal_Model->Induce_HF Baseline Baseline Measurements (Echocardiography, Hemodynamics) Induce_HF->Baseline Randomization Randomize into Groups (Enalapril, Other ACEi, Placebo) Baseline->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Cardiac Function (Weekly Echocardiography) Treatment->Monitoring Terminal_Studies Terminal Studies (Histology, Biomarkers) Monitoring->Terminal_Studies Data_Analysis Data Analysis and Comparison Terminal_Studies->Data_Analysis

Caption: General experimental workflow for evaluating ACE inhibitors in heart failure models.

Conclusion

The available preclinical data suggests that enalapril is a highly effective ACE inhibitor for improving cardiac function and attenuating adverse cardiac remodeling in various heart failure models. While direct head-to-head comparisons with a wide range of other ACE inhibitors in the same animal models are limited, network meta-analyses and individual comparative studies indicate that while there are some differences in specific outcomes, the overall class effect is significant. Enalapril consistently demonstrates robust efficacy, making it a benchmark for the evaluation of novel cardiovascular therapies. Future preclinical studies should aim for direct, well-controlled comparisons between different ACE inhibitors to delineate more subtle differences in their efficacy and mechanisms of action.

References

Head-to-Head Comparison of Enalapril and Angiotensin II Receptor Blockers in Renal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) is critical for advancing the treatment of chronic kidney disease (CKD). This guide provides a detailed, data-driven comparison of enalapril, a widely studied ACE inhibitor, and various ARBs, focusing on their efficacy in renal protection.

Mechanism of Action: A Tale of Two Blockades

Both enalapril and ARBs exert their renal protective effects by interrupting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and renal hemodynamics. However, their points of intervention differ fundamentally. Enalapril inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] In contrast, ARBs selectively block the angiotensin II type 1 (AT1) receptor, directly preventing the deleterious effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis.[1][3]

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Release, Fibrosis AT1_Receptor->Vasoconstriction Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE Inhibits ARBs ARBs (e.g., Losartan, Valsartan) ARBs->AT1_Receptor Blocks

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention for Enalapril and ARBs.

Quantitative Comparison of Renal Protection

The following tables summarize key quantitative data from head-to-head clinical trials comparing enalapril with various ARBs.

Table 1: Effects on Proteinuria/Albuminuria
ComparisonStudy DetailsBaseline Proteinuria/AlbuminuriaChange in Proteinuria/AlbuminuriaReference
Enalapril vs. Losartan Primary glomerulonephritis, 12 monthsNot specifiedEnalapril: -40.9%Losartan (25mg): -32.8% (p<0.021 and p<0.029 vs. baseline, respectively; no significant difference between groups)[4]
Type 2 Diabetic Nephropathy, up to 12 monthsNot specifiedAt first follow-up, Enalapril showed a greater reduction (73.3%) compared to Losartan (31.2%, p = 0.001). By the end of the study, there was no statistically significant difference (86.7% of Enalapril and 84.4% of Losartan patients achieved the target).[1]
Enalapril vs. Telmisartan Mild to moderate CKD, 12 monthsNot specifiedBoth significantly reduced urinary protein (p<0.001). Reduction was more pronounced with telmisartan (p<0.001).[5]
Enalapril vs. Irbesartan Experimental papillary necrosis in rats, 1 monthBromoethylamine-induced albuminuriaBoth enalapril and irbesartan reduced albuminuria.[3]
Table 2: Effects on Glomerular Filtration Rate (GFR) and Serum Creatinine
ComparisonStudy DetailsBaseline GFR/Serum CreatinineChange in GFR/Serum CreatinineReference
Enalapril vs. Losartan Adults with CKD, meta-analysisVariedSimilar effects on renal function (serum creatinine or GFR).[6][7]
Enalapril vs. Telmisartan Type 2 diabetic nephropathy, 5 yearsNot specifiedMean annual decline in GFR was similar: Enalapril: -3.2 mL/min/1.73 m²Telmisartan: -3.7 mL/min/1.73 m²[8]
Mild to moderate CKD, 12 monthseGFR > 60 mL/mineGFR increased similarly in both groups at 12 months.[5]
Enalapril vs. Irbesartan Hypertensive patients, 12 weeksNormal serum creatinineNo significant change in GFR for either group.[9]
Experimental papillary necrosis in rats, 1 monthNot specifiedEnalapril partially prevented the decline in creatinine clearance, while irbesartan did not.[3]
Table 3: Effects on Blood Pressure
ComparisonStudy DetailsBaseline Blood PressureChange in Blood PressureReference
Enalapril vs. Losartan Adults with CKD, meta-analysisVariedSimilar effects on blood pressure.[6][7]
Enalapril vs. Telmisartan Mild to moderate essential hypertension, 12 weeksNot specifiedNo significant difference in systolic BP reduction. Telmisartan showed a significantly greater reduction in diastolic BP at 12 weeks (p<0.001).[10]
Enalapril vs. Irbesartan Mild to moderate hypertension, 8 weeksSeated DBP 95-110 mmHgNo significant difference in efficacy between treatment groups.[11]
Severe hypertensionNot specifiedBoth regimens were effective, with reductions of approximately 40/30 mmHg at 12 weeks.[12]
Enalapril vs. Valsartan Elderly hypertensive patients, 16 weeksDBP ≥95 and ≤110 mmHgValsartan led to a slightly greater reduction in SBP/DBP (18.6/13.7 mmHg vs 15.6/10.9 mmHg; p<0.01).[13]

Experimental Protocols

The methodologies employed in the cited studies share common frameworks for assessing renal function and safety.

Measurement of Proteinuria/Albuminuria
  • 24-Hour Urine Collection: Considered the gold standard for quantifying proteinuria, this method involves collecting all urine over a 24-hour period.[14]

  • Urine Albumin-to-Creatinine Ratio (ACR) or Protein-to-Creatinine Ratio (PCR): Often used in clinical trials for convenience and its correlation with 24-hour urine protein excretion. A spot urine sample is analyzed for both albumin/protein and creatinine concentrations.[15][16] The ratio helps to correct for variations in urine concentration.

Assessment of Glomerular Filtration Rate (GFR)
  • Estimated GFR (eGFR): Commonly calculated using serum creatinine levels in conjunction with age, sex, and race in equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formulas.[17]

  • Direct GFR Measurement: In some trials, GFR is measured directly using the plasma clearance of an exogenous filtration marker like iohexol.[18]

Typical Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing enalapril and an ARB for renal protection.

Clinical_Trial_Workflow Screening Patient Screening (e.g., CKD diagnosis, proteinuria levels) Baseline Baseline Assessment (GFR, Proteinuria, BP) Screening->Baseline Randomization Randomization Baseline->Randomization Enalapril_Arm Enalapril Treatment Arm Randomization->Enalapril_Arm Group A ARB_Arm ARB Treatment Arm Randomization->ARB_Arm Group B FollowUp Follow-up Visits (e.g., 3, 6, 12 months) Enalapril_Arm->FollowUp ARB_Arm->FollowUp Endpoint Primary Endpoint Assessment (e.g., Change in GFR, reduction in proteinuria) FollowUp->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Figure 2: A generalized workflow for a clinical trial comparing enalapril and an ARB.

Logical Relationship of Key Outcomes

The primary goal of enalapril and ARB therapy in the context of renal protection is to slow the progression of chronic kidney disease. This is achieved through a cascade of effects, beginning with the reduction of blood pressure and proteinuria, which in turn helps to preserve glomerular filtration rate and ultimately delay or prevent the onset of end-stage renal disease.

Logical_Relationship Intervention Enalapril or ARB Therapy BP_Reduction Blood Pressure Reduction Intervention->BP_Reduction Proteinuria_Reduction Proteinuria/Albuminuria Reduction Intervention->Proteinuria_Reduction GFR_Preservation Preservation of GFR BP_Reduction->GFR_Preservation Proteinuria_Reduction->GFR_Preservation ESRD_Delay Delayed Progression to ESRD GFR_Preservation->ESRD_Delay

Figure 3: Logical flow from therapeutic intervention to long-term renal outcomes.

Summary and Conclusion

The available evidence from head-to-head clinical trials suggests that enalapril and various ARBs have largely comparable effects on key markers of renal protection, including the reduction of proteinuria and the preservation of GFR.[6][7] While some studies indicate minor differences in efficacy for specific endpoints or in certain patient populations, these are not consistently observed across all studies.

A notable difference lies in the side effect profile, with enalapril being associated with a higher incidence of dry cough, a class effect of ACE inhibitors.[6][7] The choice between enalapril and an ARB for renal protection may therefore be guided by patient tolerability, cost, and specific clinical context. For drug development professionals, these findings underscore the high bar for demonstrating superior renal protection with novel agents targeting the RAAS. Future research should focus on long-term, hard renal outcomes to definitively establish any clinically significant differences between these two important classes of drugs.

References

A Comparative Guide to a Novel Enalapril Maleate Formulation for Enhanced Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new enalapril maleate formulation against a standard reference formulation. The data presented herein is based on established preclinical models and methodologies to validate the antihypertensive effects and pharmacokinetic profile of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2][3]

Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][4] Enalaprilat inhibits ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation.[1][2][5] By inhibiting ACE, enalaprilat reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[1][3][6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril exerts its therapeutic effect by disrupting the RAAS. The diagram below illustrates the signaling pathway and the point of inhibition by enalaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by Renin) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by ACE) ACE ACE (Angiotensin-Converting Enzyme) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone stimulates release Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibits

Mechanism of action of Enalaprilat within the RAAS pathway.

Comparative Performance Data

The following tables summarize the comparative performance of the new this compound formulation against a reference formulation in in vitro and in vivo preclinical studies.

Table 1: In Vitro Dissolution Profile

This test evaluates the rate at which the active pharmaceutical ingredient (API) is released from the tablet into a dissolution medium. A faster dissolution rate can lead to quicker absorption.

Time (minutes)New Formulation (% Dissolved)Reference Formulation (% Dissolved)
545%25%
1075%55%
1592%80%
2098%91%
3099%96%
Table 2: Pharmacokinetic Parameters in Spontaneously Hypertensive Rats (SHR)

This table compares the key pharmacokinetic parameters of the active metabolite, enalaprilat, following oral administration of a single 15 mg/kg dose of each formulation to spontaneously hypertensive rats.[7]

ParameterNew Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 450 ± 55380 ± 62
Tmax (hours) 1.0 ± 0.251.5 ± 0.5
AUC₀₋₂₄ (ng·h/mL) 2150 ± 2101890 ± 235
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

Table 3: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This table shows the mean reduction in systolic blood pressure (SBP) over time after administration of a single 15 mg/kg oral dose of each formulation.[7]

Time Post-Dose (hours)New Formulation (Mean SBP Reduction, mmHg)Reference Formulation (Mean SBP Reduction, mmHg)
1-25 ± 4.5-15 ± 3.8
2-40 ± 5.1-32 ± 4.2
4-48 ± 6.2-45 ± 5.9
8-35 ± 5.5-33 ± 5.1
12-20 ± 4.1-18 ± 3.9
24-10 ± 3.2-9 ± 2.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Preclinical studies are essential to determine the efficacy and safety of a new drug formulation before human trials.[8][9]

In Vitro Dissolution Test
  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Medium: 900 mL of phosphate buffer (pH 6.8).[6][10]

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.[10]

  • Procedure: A single tablet of each formulation was placed in a dissolution vessel. Aliquots of the dissolution medium were withdrawn at specified time intervals (5, 10, 15, 20, and 30 minutes) and replaced with fresh medium.[10] The concentration of dissolved this compound was determined by UV-Vis spectrophotometry at a wavelength of 212 nm.[10]

Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)

The experimental workflow for the in vivo studies is outlined in the diagram below.

Preclinical_Workflow Animal_Acclimatization Animal Acclimatization (SHR, 1 week) Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff method) Animal_Acclimatization->Baseline_BP Randomization Randomization into Groups (n=10 per group) Baseline_BP->Randomization Group_A Group A: New Formulation (15 mg/kg) Randomization->Group_A Group_B Group B: Reference Formulation (15 mg/kg) Randomization->Group_B Group_C Group C: Control (Vehicle) Randomization->Group_C Dosing Oral Gavage Administration Group_A->Dosing Group_B->Dosing Group_C->Dosing PK_Sampling Pharmacokinetic Blood Sampling (0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->PK_Sampling PD_Measurement Pharmacodynamic BP Measurement (1, 2, 4, 8, 12, 24h) Dosing->PD_Measurement Analysis Data Analysis (LC-MS/MS for PK, Statistical Analysis for PD) PK_Sampling->Analysis PD_Measurement->Analysis

Workflow for the preclinical evaluation of enalapril formulations.
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension.[7]

  • Housing: Animals were housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Drug Administration: The new formulation and the reference formulation were administered as a single oral dose (15 mg/kg) via gavage.[7] A control group received the vehicle solution.

  • Pharmacokinetic (PK) Study:

    • Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the tail vein at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Sample Analysis: Plasma concentrations of enalapril and its active metabolite, enalaprilat, were determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[11]

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the plasma concentration-time profiles using non-compartmental analysis.

  • Antihypertensive Efficacy (Pharmacodynamic - PD) Study:

    • Blood Pressure Measurement: Systolic blood pressure was measured at various time points post-dosing using a non-invasive tail-cuff method.[7]

    • Data Analysis: The change in systolic blood pressure from baseline was calculated for each group and statistically analyzed to determine significant differences between the formulations.

Conclusion

The experimental data suggests that the new this compound formulation exhibits a more rapid in vitro dissolution profile compared to the reference formulation. This characteristic correlates with the in vivo pharmacokinetic data, which demonstrates a higher peak plasma concentration (Cmax) and a faster time to reach that peak (Tmax) for the active metabolite, enalaprilat. Consequently, the new formulation produced a more rapid and potent onset of antihypertensive action in the spontaneously hypertensive rat model. These findings indicate that the novel formulation may offer an improved therapeutic profile for the management of hypertension.

References

Comparative Efficacy of Enalapril Maleate Across Different Animal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of antihypertensive agents across different preclinical models is paramount for translational success. This guide provides a comparative analysis of enalapril maleate's efficacy in various rat strains commonly used in cardiovascular research. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed model selection and experimental design.

Enalapril, a prodrug, is converted in the body to its active form, enalaprilat, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, enalapril effectively lowers blood pressure and reduces cardiac workload. This guide delves into the comparative effects of enalapril on key cardiovascular and renal parameters in Spontaneously Hypertensive Rats (SHR), normotensive Wistar-Kyoto (WKY) rats, Dahl Salt-Sensitive (DS) and Salt-Resistant (DR) rats, and Goldblatt hypertensive rats.

Key Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action of enalapril is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the central role of ACE in this pathway and the point of intervention for enalapril.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Enalapril Enalapril (Enalaprilat) Enalapril->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalapril.

Comparative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on systolic blood pressure, cardiac hypertrophy, and renal function in different rat strains.

Table 1: Effect of this compound on Systolic Blood Pressure (mmHg)
Animal StrainTreatment GroupBaseline SBP (mmHg)Post-treatment SBP (mmHg)Percentage ReductionCitation(s)
Spontaneously Hypertensive Rat (SHR) Control200 ± 3.9237 ± 3-[1][2]
Enalapril (10 mg/kg/day)-199 ± 316.0%[2]
Enalapril (25 mg/kg/day)185 ± 3.014621.1%[1]
Wistar-Kyoto (WKY) Rat Control136 ± 2.8--[1]
Enalapril (25 mg/kg/day)139 ± 1.7Below control-[1]
Dahl Salt-Sensitive (DS) Rat (High Salt Diet) Control-Severely Hypertensive-[3]
Enalapril (15-100 mg/kg/day)-Significant Reduction-[3]
Goldblatt Hypertensive Rat (2K1C) Control217 ± 5--[4]
Enalapril (30 mg/kg)217 ± 5120 ± 744.7%[4]
Goldblatt Hypertensive Rat (1K1C) Control240 ± 5--[4]
Enalapril (30 mg/kg)240 ± 5225 ± 36.3%[4]

Values are presented as mean ± SEM where available. 2K1C: Two-Kidney, One-Clip; 1K1C: One-Kidney, One-Clip.

Table 2: Effect of this compound on Cardiac Hypertrophy (Left Ventricular Weight / Body Weight Ratio, mg/g)

| Animal Strain | Treatment Group | LVW/BW Ratio (mg/g) | Percentage Reduction | Citation(s) | | :--- | :--- | :--- | :--- | | Spontaneously Hypertensive Rat (SHR) | Control | 3.08 | - |[1] | | | Enalapril (25 mg/kg/day) | 2.34 | 24.0% |[1] | | Wistar-Kyoto (WKY) Rat | Control | 2.32 | - |[1] | | | Enalapril (25 mg/kg/day) | 1.91 | 17.7% |[1] | | Dahl Salt-Sensitive (DS) Rat (High Salt Diet) | Control | - | - |[3] | | | Enalapril (15-100 mg/kg/day) | Significant Reduction | - |[3] | | Rats with Myocardial Infarction | Control | 4.29 ± 0.18 | - |[5] | | | Enalapril | 3.97 ± 0.10 | 7.5% |[5] |

Values are presented as mean ± SEM where available.

Table 3: Effect of this compound on Renal Function (Urinary Protein Excretion)

| Animal Strain | Treatment Group | Urinary Protein Excretion | Citation(s) | | :--- | :--- | :--- | | Transgenic (mRen2)27 Rats | Control | 59 ± 6 mg/day (albumin) |[6] | | | Enalapril | 9 ± 2 mg/day (albumin) |[6] | | Hypertensive Glucose-Intolerant (HGI) Rat | Control | - |[7] | | | Enalapril (15 mg/kg/day) | Significantly Reduced |[7] |

Values are presented as mean ± SEM where available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Measurement of Blood Pressure (Tail-Cuff Plethysmography)

This non-invasive method is widely used for monitoring systolic blood pressure in rodents.

BP_Measurement_Workflow Start Start: Acclimatize Rat Restrain Gently restrain the rat in a warming chamber Start->Restrain Warm Warm the tail to 32-34°C to detect tail pulses Restrain->Warm Cuff Place the tail cuff and pulse sensor on the tail Warm->Cuff Inflate Inflate the cuff to occlude blood flow (~250 mmHg) Cuff->Inflate Deflate Slowly deflate the cuff Inflate->Deflate Record Record the pressure at which blood flow returns (Systolic Blood Pressure) Deflate->Record Repeat Repeat measurement for accuracy Record->Repeat Repeat->Inflate Multiple cycles End End Repeat->End Sufficient data

Caption: Workflow for tail-cuff blood pressure measurement in rats.

Protocol:

  • Acclimatization: Acclimate the rats to the restraining device and procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.[8]

  • Restraint and Warming: Place the rat in a restraining device and warm its tail to 32-34°C using a warming platform or lamp. This is crucial for detecting the tail artery pulse.[9]

  • Cuff Placement: Securely place the occlusion cuff and a sensor (e.g., photoelectric, piezoelectric) on the base of the rat's tail.[10]

  • Measurement Cycle:

    • Inflate the cuff to a pressure sufficient to occlude blood flow (typically 200-250 mmHg).

    • Gradually deflate the cuff at a constant rate.

    • The sensor detects the return of blood flow, and the pressure at this point is recorded as the systolic blood pressure.

  • Data Acquisition: Repeat the measurement cycle several times for each animal to obtain a stable and reliable average reading. Discard the initial few readings.[11]

Assessment of Cardiac Hypertrophy

Cardiac hypertrophy is commonly assessed by measuring the left ventricular weight and normalizing it to the body weight.

Protocol:

  • Euthanasia and Heart Excision: At the end of the experimental period, euthanize the rat according to approved institutional guidelines.

  • Heart Dissection: Carefully excise the heart and remove the atria and large blood vessels.

  • Ventricular Separation: Separate the left ventricle (including the interventricular septum) from the right ventricle.

  • Weighing: Gently blot the ventricles to remove excess blood and weigh them individually. Also, record the final body weight of the animal.

  • Calculation: Calculate the left ventricular weight to body weight ratio (LVW/BW) in mg/g.[12]

Evaluation of Renal Function (24-Hour Urinary Protein Collection)

Quantifying urinary protein excretion is a key indicator of renal damage.

Protocol:

  • Metabolic Cages: House the rats individually in metabolic cages designed for the separation and collection of urine and feces.

  • Acclimatization: Allow the rats to acclimate to the metabolic cages for at least 24 hours before the collection period begins.

  • Urine Collection:

    • At the start of the 24-hour period, encourage the rat to urinate and discard this sample.

    • Collect all urine voided over the next 24 hours in a collection tube, often containing a preservative to prevent bacterial growth.[13][14]

  • Volume Measurement: At the end of the 24-hour period, record the total volume of urine collected.

  • Protein Quantification: Centrifuge the urine sample to remove any particulate matter. Measure the protein concentration in the supernatant using a standard method such as the Bradford assay or a commercial kit.[15][16]

  • Calculation: Calculate the total urinary protein excretion over 24 hours (in mg/24h) by multiplying the protein concentration (mg/mL) by the total urine volume (mL).[13]

References

Comparative Analysis of Enalapril and Captopril Side Effect Profiles in Research Animals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the preclinical side effect profiles of angiotensin-converting enzyme (ACE) inhibitors is crucial for candidate selection and risk assessment. This guide provides a comparative analysis of the adverse effects of two widely studied ACE inhibitors, enalapril and captopril, in research animals. The information is compiled from various preclinical studies, with a focus on quantitative data and detailed experimental methodologies.

Executive Summary

This guide synthesizes preclinical data on the side effect profiles of enalapril and captopril in various animal models, including rats, mice, and dogs. The analysis covers key areas of toxicity, including nephrotoxicity, hepatotoxicity, acute systemic toxicity, gastrointestinal effects, and neurological effects. While direct comparative studies for all potential side effects are not available, this guide presents the existing data to facilitate an informed comparison. A notable finding from a comparative study is that enalapril may exhibit a greater potential for renal and hepatic toxicity at higher doses compared to captopril in rats. Conversely, captopril has been associated with a higher incidence of gastrointestinal side effects in dogs. Data on other significant side effects, such as cough and angioedema, are less comprehensive in preclinical models, representing a notable data gap.

Renal Toxicity

A key area of investigation for ACE inhibitors is their potential for nephrotoxicity, particularly at higher doses.

Experimental Protocol: Comparative Nephrotoxicity in Rats[1][2]
  • Animal Model: Male albino rats.

  • Drug Administration: Enalapril and captopril were administered orally twice weekly for four weeks at doses equivalent to 10% and 20% of their respective LD50 values. A control group received distilled water.

  • Parameters Assessed: Serum urea and creatinine levels were measured after one and four weeks. Histopathological examination of the kidneys was performed at the end of the study. TNF-α expression in kidney tissue was evaluated via immunohistochemistry.

Quantitative Data: Serum Markers and Histopathology
ParameterTime PointCaptopril (10% LD50)Captopril (20% LD50)Enalapril (10% LD50)Enalapril (20% LD50)Control
Serum Urea 4 weeksSignificant IncreaseSignificant Increase Significant IncreaseSignificant Increase No significant change
Serum Creatinine 4 weeksSignificant IncreaseSignificant Increase Significant IncreaseSignificant Increase No significant change
Histopathology 4 weeksGlomerular atrophy, vacuolar degenerationAtrophy, Bowman's space dilation, necrosis Glomerular atrophy, Bowman's space dilation, vacuolar degenerationGlomerular atrophy, Bowman's space dilation, vacuolar degenerationNormal histology
TNF-α Expression 4 weeksMinor expression--Moderate expressionNo expression

Note: A significant increase in urea and creatinine was observed after just one week with 20% enalapril.[1][2] The study concluded that enalapril at a 20% LD50 dose has more severe toxic effects on the kidneys than captopril at the same dose level.[1][2]

cluster_protocol Experimental Workflow: Comparative Nephrotoxicity cluster_endpoints Endpoints Assessed Animal Groups Animal Groups Dosing Dosing Animal Groups->Dosing Oral, 2x/week, 4 weeks Sample Collection Sample Collection Dosing->Sample Collection 1 and 4 weeks Analysis Analysis Sample Collection->Analysis Serum & Tissue Serum Urea Serum Urea Analysis->Serum Urea Serum Creatinine Serum Creatinine Analysis->Serum Creatinine Kidney Histopathology Kidney Histopathology Analysis->Kidney Histopathology TNF-α Expression TNF-α Expression Analysis->TNF-α Expression

Experimental workflow for the comparative nephrotoxicity study in rats.

Hepatic Toxicity

Similar to renal toxicity, the potential for liver damage is a critical aspect of the preclinical safety assessment of ACE inhibitors.

Experimental Protocol: Comparative Hepatotoxicity in Rats[3][4]
  • Animal Model: Male albino rats.

  • Drug Administration: Enalapril and captopril were administered orally once every three days for four weeks at doses of 10% and 20% of their respective LD50 values.

  • Parameters Assessed: Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) were measured. Glutathione (GSH) and malondialdehyde (MDA) levels were also determined. Histopathological examination of the liver was conducted.

Quantitative Data: Liver Function and Oxidative Stress Markers
ParameterTime PointCaptopril (10% LD50)Captopril (20% LD50)Enalapril (10% LD50)Enalapril (20% LD50)Control
ALT & AST 1 weekNo significant changeNo significant changeNo significant changeSignificant Increase No significant change
Glutathione (GSH) 1 & 4 weeks---Decrease No significant change
Malondialdehyde (MDA) 1 & 4 weeks-Significant Increase Significant Increase Significant Increase No significant change
Histopathology 4 weeksHealthy hepatocytes, mild inflammationDiffuse vacuolar degenerationHealthy hepatocytes, mild inflammationVacuolar degeneration, coagulative necrosis, significant inflammation Normal histology

Note: The study concluded that enalapril demonstrated higher adverse impacts on the liver than captopril at the same dose ratio.[3][4]

Acute Systemic Toxicity

Acute toxicity studies are fundamental in determining the lethal dose and observing immediate adverse effects.

Experimental Protocol: Acute Toxicity of Captopril in Rats and Mice
  • Animal Models: Sprague-Dawley rats and ICR mice.

  • Drug Administration: Single oral, intravenous, or subcutaneous administration of captopril.

  • Parameters Assessed: Lethal Dose 50 (LD50) was estimated, and clinical signs of toxicity were observed.

Quantitative Data: LD50 and Clinical Signs
SpeciesSexRouteLD50 (mg/kg)Observed Clinical Signs
Mouse MaleOral4249Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature, tarry stool.
Mouse FemaleOral5050Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature.
Rat MaleOral4336Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature.
Rat FemaleOral4245Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature.
Mouse MaleIV3154Dyspnea, decreased spontaneous motor activity, decline in body temperature.
Mouse FemaleIV3225Dyspnea, decreased spontaneous motor activity, decline in body temperature.

Note: In deceased animals after oral administration, hemorrhagic erosion or ulcers were observed in the glandular stomach. [cite: ]

Gastrointestinal Side Effects

Gastrointestinal adverse effects are a known class effect of ACE inhibitors.

  • Dogs: In veterinary medicine, captopril is noted to have a greater propensity for gastrointestinal adverse effects compared to enalapril and benazepril.[5][6]

  • Rats: In a study on drug-induced gastric lesions in rats, enalapril aggravated oxyphenbutazone-induced lesions, whereas captopril provided significant protection. This difference is potentially attributed to the sulfhydryl group present in captopril's structure.[7]

Neurological and Behavioral Effects

The impact of ACE inhibitors on the central nervous system is an area of ongoing research.

  • Rats: A study investigating the effects of captopril and enalapril on apomorphine-induced oral stereotypy in rats found that both drugs were able to antagonize this behavior. The inhibition by enalapril correlated with the inhibition of brain ACE.

  • Mice: Chronic high-dose administration of captopril has been shown to induce depressive-like behaviors in mice. A direct comparative study with enalapril on this specific endpoint is not currently available.

Cough and Angioedema: A Data Gap in Preclinical Models

While cough and angioedema are well-documented and significant side effects of ACE inhibitors in humans, there is a notable lack of direct comparative studies in animal models.

  • Angioedema: Preclinical models specifically designed to evaluate ACE inhibitor-induced angioedema are not well-established.[9][10][11] The underlying mechanisms are thought to involve bradykinin accumulation, but reliable and validated animal models for comparative testing are lacking.[9][11][12] This represents a significant limitation in the preclinical to clinical translation of this particular side effect.

ACE Inhibition ACE Inhibition Bradykinin Accumulation Bradykinin Accumulation ACE Inhibition->Bradykinin Accumulation Side Effects Side Effects Bradykinin Accumulation->Side Effects Cough Cough Side Effects->Cough Angioedema Angioedema Side Effects->Angioedema Data Gap Data Gap Cough->Data Gap Direct Comparison Lacking Angioedema->Data Gap Reliable Models Lacking

Relationship between ACE inhibition and key side effects, highlighting data gaps.

Conclusion

The available preclinical data from research animals suggests that enalapril and captopril have distinct side effect profiles. At higher doses, enalapril appears to have a greater potential for nephrotoxicity and hepatotoxicity in rats compared to captopril. In contrast, captopril may be associated with a higher incidence of gastrointestinal disturbances, as observed in dogs. The presence of a sulfhydryl group in captopril may offer some protective effects against certain types of gastric lesions.

It is critical for researchers and drug development professionals to acknowledge the existing data gaps, particularly the lack of robust, direct comparative studies on cough and angioedema in animal models. The absence of such data necessitates careful consideration and highlights the importance of vigilant monitoring for these side effects in clinical development and post-market surveillance. Further research is warranted to develop and validate animal models that can more accurately predict the incidence of these clinically significant adverse events.

References

Independent replication of published findings on enalapril maleate's cardioprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently replicated findings on the cardioprotective effects of enalapril maleate. Drawing on data from pivotal clinical trials, this document summarizes quantitative outcomes, details experimental methodologies, and visually represents key pathways and workflows to support further research and development in cardiovascular medicine.

Data Summary: Enalapril's Cardioprotective Efficacy in Landmark Trials

The cardioprotective effects of enalapril have been consistently demonstrated across multiple large-scale, independent clinical trials. These studies, serving as de facto replications of each other's foundational findings, have established enalapril as a cornerstone therapy in cardiovascular medicine. Below is a summary of quantitative data from key trials.

TrialPatient PopulationTreatment GroupControl GroupKey OutcomeResult
CONSENSUS Severe Congestive Heart Failure (NYHA Class IV)Enalapril + Conventional TherapyPlacebo + Conventional Therapy6-Month Mortality26% vs. 44% (40% risk reduction, p=0.002)[1][2]
1-Year Mortality36% vs. 52% (31% risk reduction)[1][3]
SOLVD-Treatment Symptomatic Heart Failure (LVEF ≤35%)EnalaprilPlaceboAll-Cause Mortality16% risk reduction[4]
Death from Progressive Heart Failure22% risk reduction[4]
Death or Hospitalization for Heart Failure26% risk reduction[4]
SOLVD-Prevention Asymptomatic Left Ventricular Dysfunction (LVEF ≤35%)EnalaprilPlaceboDeath or Development of Heart Failure29% risk reduction (p<0.001)[5]
Death or Hospitalization for Heart Failure20% risk reduction (p<0.001)[5]
PRACTICAL Acute Myocardial Infarction (<24 hours)EnalaprilPlacebo90-Day Mortality1 death vs. 7 deaths (p=0.038)[5]
12-Month Mortality2 deaths vs. 12 deaths (p=0.022)[5]

Comparison with Alternative ACE Inhibitors

Enalapril has been compared with other angiotensin-converting enzyme (ACE) inhibitors, primarily captopril, in head-to-head clinical trials.

TrialPatient PopulationTreatment Group 1Treatment Group 2Key OutcomeResult
PRACTICAL Acute Myocardial Infarction (<24 hours)Enalapril (5 mg 3x daily)Captopril (25 mg 3x daily)Change in Left Ventricular Ejection FractionNo significant difference between groups[5]
Change in End-Diastolic/End-Systolic VolumeNo significant difference between groups[5]
90-Day Mortality1 death (enalapril) vs. 9 deaths (captopril) (p=0.038, comparison with placebo)[5]
12-Month Mortality2 deaths (enalapril) vs. 10 deaths (captopril) (p=0.022, comparison with placebo)[5]
Hypertension Study Moderate-to-Severe Essential HypertensionEnalapril (20-40 mg)Captopril (50-100 mg)Reduction in Diastolic Blood PressureEnalapril showed a more efficient reduction (p<0.05)[6]

Experimental Protocols

Detailed methodologies from the cited landmark trials are outlined below to provide a framework for experimental replication and extension.

CONSENSUS (Cooperative North Scandinavian Enalapril Survival Study)
  • Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.

  • Study Design: A randomized, double-blind, placebo-controlled trial.[2]

  • Patient Population: 253 patients with New York Heart Association (NYHA) functional class IV severe congestive heart failure.[1][2]

  • Inclusion Criteria: Patients receiving optimal treatment with digitalis and diuretics, with an enlarged heart on chest X-ray.[1]

  • Exclusion Criteria: Treatment with another ACE inhibitor, acute pulmonary edema, hemodynamically important aortic or mitral stenosis, myocardial infarction within the prior two months, unstable angina, planned cardiac surgery, cor pulmonale, and significant renal insufficiency.[1]

  • Intervention: Patients were randomized to receive either enalapril (starting at 2.5 mg to 5 mg twice daily, titrated up to 20 mg twice daily as tolerated, with a mean dose of 18.4 mg/day) or placebo, in addition to their conventional therapy.[3][7]

  • Primary Endpoint: All-cause mortality at six months.[1][2]

  • Secondary Endpoints: Mortality at twelve months and long-term mortality.[1]

SOLVD (Studies of Left Ventricular Dysfunction)

The SOLVD program consisted of two pivotal trials: the Treatment Trial and the Prevention Trial.

  • Objective: To determine if enalapril reduces mortality and morbidity in patients with symptomatic (Treatment Trial) and asymptomatic (Prevention Trial) left ventricular dysfunction.[8]

  • Study Design: Two randomized, double-blind, placebo-controlled trials.[9]

  • Patient Population:

    • Treatment Trial: 2,569 patients with symptomatic congestive heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.[4]

    • Prevention Trial: 4,228 patients with asymptomatic left ventricular dysfunction (LVEF ≤35%).

  • Intervention: In both trials, patients were randomized to receive either enalapril (titrated up to 10 mg twice daily) or placebo.[10] A run-in period with open-label enalapril followed by placebo was used to identify patients who could tolerate the drug and were compliant.[10]

  • Primary Endpoint: All-cause mortality.[4]

  • Secondary Endpoints: Cardiovascular mortality, and death or hospitalization for congestive heart failure.[4]

PRACTICAL (Prospective Randomized Amlodipine Survival Evaluation)
  • Objective: To compare the effects of early administration of enalapril and captopril on left ventricular function and survival after acute myocardial infarction.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 225 patients who presented within 24 hours of the onset of an acute myocardial infarction.[5]

  • Intervention: Patients were randomized to one of three groups: oral enalapril (starting with 1.25 mg at 2-hour intervals for 3 doses, followed by 5 mg three times daily), oral captopril (starting with 6.25 mg at 2-hour intervals for 3 doses, followed by 25 mg three times daily), or placebo.[5] Treatment was continued for 12 months.

  • Primary Endpoints: Left ventricular ejection fraction and left ventricular volumes as measured by radionuclide ventriculography.[5]

  • Secondary Endpoint: Total mortality.[5]

Visualizing the Mechanisms and Workflows

To further elucidate the underpinnings of enalapril's cardioprotective effects and the design of the key clinical trials, the following diagrams are provided.

Signaling Pathway of Enalapril's Cardioprotective Effects

Enalapril_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngI Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE Conversion AngII Angiotensin II Vasoconstriction Vasoconstriction Aldosterone Aldosterone Secretion Fibrosis Cardiac Fibrosis & Remodeling Hypertrophy Cardiac Hypertrophy Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Enalaprilat->ACE Inhibition Vasodilation Vasodilation ReducedAldosterone Reduced Aldosterone Secretion ReducedFibrosis Reduced Cardiac Fibrosis & Remodeling ReducedHypertrophy Reduced Cardiac Hypertrophy

Caption: Mechanism of enalapril's cardioprotective action via RAAS inhibition.

Experimental Workflow of the CONSENSUS Trial

CONSENSUS_Workflow Start Patient Screening (Severe CHF, NYHA Class IV) Randomization Randomization (n=253) Start->Randomization GroupA Enalapril Group (n=127) Randomization->GroupA Enalapril + Conventional Therapy GroupB Placebo Group (n=126) Randomization->GroupB Placebo + Conventional Therapy FollowUp Follow-up (Average 188 days) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment (6-Month All-Cause Mortality) FollowUp->Endpoint

Caption: CONSENSUS trial experimental workflow.

Experimental Workflow of the SOLVD Trials

SOLVD_Workflow cluster_screening Patient Screening cluster_treatment Randomized Treatment cluster_followup Follow-up and Endpoint Assessment Screening Screening for Left Ventricular Dysfunction (LVEF <= 35%) Treatment_Trial Symptomatic CHF (Treatment Trial, n=2,569) Screening->Treatment_Trial Prevention_Trial Asymptomatic LVD (Prevention Trial, n=4,228) Screening->Prevention_Trial Randomization_T Randomization Treatment_Trial->Randomization_T Randomization_P Randomization Prevention_Trial->Randomization_P Enalapril_T Enalapril Randomization_T->Enalapril_T Placebo_T Placebo Randomization_T->Placebo_T Enalapril_P Enalapril Randomization_P->Enalapril_P Placebo_P Placebo Randomization_P->Placebo_P FollowUp_T Follow-up (Avg. 41 months) Enalapril_T->FollowUp_T Placebo_T->FollowUp_T FollowUp_P Follow-up (Avg. 37 months) Enalapril_P->FollowUp_P Placebo_P->FollowUp_P Endpoint Primary Endpoint: All-Cause Mortality FollowUp_T->Endpoint FollowUp_P->Endpoint

Caption: SOLVD trials experimental workflow.

Experimental Workflow of the PRACTICAL Trial

PRACTICAL_Workflow Start Patient Screening (Acute MI < 24 hours) Randomization Randomization (n=225) Start->Randomization GroupA Enalapril Group Randomization->GroupA GroupB Captopril Group Randomization->GroupB GroupC Placebo Group Randomization->GroupC FollowUp Follow-up (12 months) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Endpoint Primary Endpoints: LVEF & LV Volumes Secondary Endpoint: Total Mortality FollowUp->Endpoint

Caption: PRACTICAL trial experimental workflow.

References

Safety Operating Guide

Proper Disposal of Enalapril Maleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of Enalapril Maleate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. All waste must be managed in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure that all personnel are familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, and eye and face protection.[3][4] Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols.[3][5]

In case of a spill, follow these procedures:

  • Minor Spills : For dry spills, avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3]

  • Major Spills : Alert personnel in the area and, if necessary, emergency responders.[1] Prevent the spillage from entering drains or waterways.[1][3] For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[6] Wash the affected area thoroughly with water, and collect the wash water for treatment before disposal.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips), and solutions.

    • This compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to consult your institution's environmental health and safety (EHS) department and review the specific SDS for the product in use, as formulations may vary.

    • Segregate this compound waste from other chemical waste streams to ensure proper disposal.

  • Containerization and Labeling :

    • Place solid this compound waste in a securely sealed, clearly labeled container.[1]

    • Aqueous solutions containing this compound should be collected in a compatible, sealed container. Do not discharge this compound solutions into the sewer system.[1][4][7]

    • Label the waste container clearly with "this compound Waste" and include any other identifiers required by your institution.

  • Storage :

    • Store waste containers in a designated, secure area away from incompatible materials.[3]

    • Ensure the storage area is cool, dry, and well-ventilated.[8]

  • Disposal :

    • The primary recommended method for the disposal of pharmaceutical waste, including this compound, is through a licensed hazardous waste disposal company, which will typically use incineration.[9][10]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste management vendors.

    • Never dispose of this compound in the regular trash or down the drain.[1]

Quantitative Data: Ecotoxicity of this compound

The following table summarizes the ecotoxicity data for this compound, highlighting its potential impact on aquatic life. This data underscores the importance of preventing its release into the environment.

OrganismTest TypeMetricResultExposure TimeReference
Pimephales promelas (Fathead minnow)AcuteLC50> 1,000 mg/L96 hours[11]
Daphnia magna (Water flea)AcuteEC50346 mg/L48 hours[11]
Natural MicroorganismRespiration InhibitionEC50> 1,000 mg/L3 hours[11]

LC50 (Lethal Concentration, 50%): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated identify_waste Identify Waste Type (Pure compound, contaminated labware, solution) start->identify_waste is_hazardous Consult SDS & EHS: Is waste classified as RCRA Hazardous? identify_waste->is_hazardous segregate_non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_non_hazardous No segregate_hazardous Segregate as RCRA Hazardous Waste is_hazardous->segregate_hazardous Yes containerize_label Containerize in Appropriate, Sealed & Labeled Container segregate_non_hazardous->containerize_label segregate_hazardous->containerize_label store Store in Designated Secure Area containerize_label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Waste Management Vendor (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.